2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOTFJZZMWUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858608 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24101-09-5 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom, a trifluoromethyl group, and an amine on a pyrimidine scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems, guiding lead optimization, and developing suitable formulations.
This technical guide provides a comprehensive overview of the core . Recognizing the limited availability of direct experimental data in public literature, this document not only presents known information but also details the authoritative, field-proven methodologies for the experimental determination of these crucial parameters. This approach is designed to empower researchers to generate robust and reliable data, ensuring a solid foundation for their drug development programs.
Chemical Identity and Structure
The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics.
-
IUPAC Name: this compound
-
CAS Number: 1201657-24-0[1]
-
Molecular Formula: C₅H₃ClF₃N₃[1]
-
Molecular Weight: 197.55 g/mol [1]
-
Canonical SMILES: C1=C(C(=NC(=N1)N)Cl)C(F)(F)F[1]
-
InChI Key: InChI=1S/C5H3ClF3N3/c6-4-8-2(5(7,8)9)1-10-3(4)11/h1H,(H2,10,11)
Structural Diagram
References
A Technical Guide to the Spectral Characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict its spectral features. By referencing data from structurally analogous compounds, this guide offers a robust framework for the identification, confirmation, and quality control of this compound in a research and development setting. Standardized protocols for acquiring high-quality spectral data are also presented, ensuring methodological rigor and reproducibility.
Introduction and Molecular Structure
This compound (C₅H₃ClF₃N₃) is a halogenated pyrimidine derivative featuring a potent electron-withdrawing trifluoromethyl group and a nucleophilic amine. These functional groups impart unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. Accurate structural elucidation and purity assessment are paramount for its application in drug development, necessitating a thorough understanding of its spectral data.
The molecular structure consists of a pyrimidine ring substituted at position 2 with a chlorine atom, at position 4 with an amine group, and at position 5 with a trifluoromethyl group. The strong electronegativity of the fluorine and chlorine atoms, combined with the aromatic nature of the pyrimidine ring, dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
1H NMR and 13C NMR of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Introduction
This compound is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-donating amine group alongside electron-withdrawing chlorine and trifluoromethyl moieties, imparts specific chemical properties that are leveraged in the synthesis of complex pharmaceutical agents.[1] The precise structural characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and drug development professionals.
Molecular Structure and Electronic Effects
The NMR spectra of this compound are directly influenced by the electronic environment of each nucleus. Understanding the interplay of the substituents on the pyrimidine ring is crucial for predicting and interpreting the chemical shifts and coupling constants.
-
Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is inherently electron-deficient, which generally causes its protons and carbons to resonate at a lower field (higher ppm) compared to benzene.
-
-NH₂ Group (C4): The amine group is a strong electron-donating group through resonance (+M effect). It increases the electron density on the pyrimidine ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift) on nearby nuclei.
-
-Cl Group (C2): The chlorine atom is an electronegative, electron-withdrawing group via the inductive effect (-I effect), which deshields adjacent nuclei, causing them to resonate at a lower field.
-
-CF₃ Group (C5): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). This leads to significant deshielding of the carbons and protons in its vicinity. Furthermore, the fluorine atoms (¹⁹F, spin I=½) couple with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns.
dot
Caption: Molecular structure with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is relatively simple, exhibiting two main signals corresponding to the amine protons and the single aromatic proton on the pyrimidine ring.
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H6 | ~ 8.3 - 8.6 | Singlet (s) | 1H | Deshielded by the adjacent N1 and the electron-withdrawing CF₃ group. |
| -NH₂ | ~ 6.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |
Interpretation:
-
Aromatic Proton (H6): A single proton is attached to the pyrimidine ring at the C6 position. It appears as a sharp singlet because it has no adjacent proton neighbors to couple with. Its resonance is expected in the downfield region (around 8.3-8.6 ppm), a characteristic region for protons on electron-deficient aromatic rings. The strong deshielding effect of the adjacent nitrogen atom (N1) and the trifluoromethyl group at C5 contribute to this downfield shift. For comparison, the protons in 5-chloro-2-(trifluoromethyl)pyrimidine appear at 8.96 ppm.[2]
-
Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. This broadening is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the adjacent ¹⁴N atom. The chemical shift of the -NH₂ protons is highly sensitive to the experimental conditions, including solvent, sample concentration, and temperature. In a structurally related compound, 2-chloro-4-Amino-5-fluoro Pyrimidine, the amine protons appear as a broad signal at 6.59 ppm in a CDCl₃+DMSO solvent mixture.[3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is characterized by distinct signals for the four pyrimidine ring carbons and the carbon of the trifluoromethyl group. A key feature is the coupling between carbon and fluorine atoms (C-F coupling).
Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (JC-F in Hz) | Notes |
| C2 | ~ 155 - 158 | Singlet (s) | Substituted with Cl and flanked by two nitrogen atoms. |
| C4 | ~ 158 - 162 | Singlet (s) | Attached to the electron-donating NH₂ group. |
| C5 | ~ 115 - 120 | Quartet (q, J ≈ 35-40 Hz) | Attached to the CF₃ group, showing characteristic coupling. |
| C6 | ~ 150 - 154 | Quartet (q, J ≈ 4-6 Hz) | Shows smaller long-range coupling to the CF₃ group. |
| CF₃ | ~ 120 - 124 | Quartet (q, J ≈ 270-275 Hz) | Exhibits a large one-bond C-F coupling constant. |
Interpretation:
-
Trifluoromethyl Carbon (-CF₃): This carbon signal appears as a distinct quartet due to coupling with the three attached fluorine atoms (n=3, 2nI+1 = 2(3)(½)+1 = 4 lines). The one-bond coupling constant (¹JC-F) is typically very large, around 270-275 Hz.[2]
-
Ring Carbon C5: The carbon directly attached to the -CF₃ group also appears as a quartet due to two-bond coupling (²JC-F). This coupling constant is significantly smaller, generally in the range of 35-40 Hz.[2] Its chemical shift is expected to be relatively upfield compared to the other ring carbons due to the direct attachment of the substituent.
-
Ring Carbon C6: This carbon may exhibit a smaller, long-range quartet splitting due to three-bond coupling (³JC-F) with the fluorine atoms, typically around 4-6 Hz.
-
Ring Carbons C2 and C4: These carbons appear as singlets as they are too far from the CF₃ group to show significant C-F coupling. Their chemical shifts are influenced by the attached heteroatoms. C2, bonded to chlorine and two nitrogens, and C4, bonded to the amine and two nitrogens, are expected to be significantly deshielded and appear far downfield.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra, a standardized experimental procedure is essential.
dot
Caption: A standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives due to its excellent solvating power. Chloroform-d (CDCl₃) is another common alternative.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Ensure the sample is fully dissolved by vortexing or brief sonication.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer and Data Acquisition:
-
NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better signal dispersion.[4]
-
Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets (or multiplets only due to C-F coupling). A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
-
Perform phase correction and baseline correction to obtain an accurate spectrum.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C. For CDCl₃, the peaks are at δ 7.26 ppm (¹H) and δ 77.2 ppm (¹³C).[5][6]
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The ¹H spectrum is characterized by a downfield singlet for the H6 proton and a broad singlet for the two amine protons. The ¹³C spectrum is distinguished by the characteristic quartet signals for the CF₃ carbon and the adjacent C5 ring carbon, arising from strong one-bond and two-bond C-F coupling, respectively. A thorough understanding of these spectral features is indispensable for any scientist working with this important chemical intermediate, ensuring confirmation of its identity and purity in research and development settings.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Introduction
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group and the specific arrangement of the chloro and amino substituents on the pyrimidine ring make this compound a valuable intermediate for the development of novel therapeutic agents. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the chloro and amino groups provide reactive handles for further chemical modifications.
This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and well-documented synthetic pathway, outlines state-of-the-art characterization techniques, and provides essential safety and handling information. The presented methodologies are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by a regioselective amination at the C4 position. This approach is favored due to the availability of starting materials and the predictable reactivity of the pyrimidine core.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This initial phase focuses on the construction of the dichlorinated pyrimidine scaffold, starting from the readily available and cost-effective starting material, uracil.
Step 1.1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)
The introduction of the trifluoromethyl group at the C5 position of uracil is a critical first step. A reliable method for this transformation utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, in the presence of an oxidizing agent.
Reaction Causality: This reaction proceeds via a radical mechanism. The trifluoromethanesulfinate is oxidized to generate the trifluoromethyl radical (•CF₃), which then adds to the electron-rich C5 position of the uracil ring. The choice of tert-butyl hydroperoxide (TBHP) as the oxidant is based on its efficacy and manageable reactivity. The presence of a catalytic amount of a transition metal salt, such as ferrous sulfate (FeSO₄), can facilitate the decomposition of the peroxide and reduce the risk of its accumulation, thereby enhancing the safety of the process.
Experimental Protocol:
-
To a 2 L jacketed reactor, add uracil (50 g, 0.446 mol), sodium trifluoromethanesulfinate (311.0 g, 65% purity, 1.293 mol), and ferrous sulfate heptahydrate (5.0 g).
-
Add 500 mL of water to the reactor to form a suspension.
-
Heat the suspension to 40°C with stirring.
-
Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (287 g, 2.232 mol) to the mixture. It is crucial to control the addition rate to maintain the internal temperature between 55-75°C.
-
After the addition is complete, continue stirring the mixture at a temperature between 50-60°C for 30 to 60 minutes.
-
Monitor the reaction progress by HPLC until the ratio of uracil to 5-TFU is less than 3:97.
-
Upon completion, the reaction mixture containing 5-TFU can be carried forward to the next step, either with or without isolation.
Step 1.2: Chlorination of 5-Trifluoromethyluracil (5-TFU) to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)
The conversion of the uracil ring to the dichloropyrimidine is achieved through chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. It reacts with the keto groups of the 5-TFU, converting them into chloro substituents. The addition of a tertiary amine, such as diisopropylethylamine (DIPEA), can act as a catalyst and acid scavenger, facilitating the reaction.
Experimental Protocol:
-
If the 5-TFU from the previous step was isolated, charge a suitable reactor with the dried 5-TFU.
-
Carefully add phosphorus oxychloride (POCl₃) in excess. A mixture with phosphoric acid (H₃PO₄) and diisopropylethylamine (DIPEA) can also be utilized for this chlorination step.[1]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water. This is a highly exothermic process and requires strict temperature control.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Further purification can be achieved by distillation or chromatography if necessary.
Data Summary for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine:
| Property | Value |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.97 g/mol |
| Appearance | Liquid |
| Density | 1.609 g/mL at 25°C |
| Refractive Index | n20/D 1.475 |
| Boiling Point | Not specified |
| Storage Temperature | 2-8°C |
Part 2: Selective Amination to this compound
The final step in the synthesis is the regioselective substitution of one of the chlorine atoms with an amino group. The electronic properties of the pyrimidine ring, influenced by the trifluoromethyl group, play a crucial role in directing the regioselectivity of this reaction.
Reaction Causality: The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAᵣ). The two chlorine atoms at the C2 and C4 positions are both activated for displacement. However, the C4 position is generally more reactive towards nucleophiles than the C2 position. The strongly electron-withdrawing trifluoromethyl group at the C5 position further enhances the electrophilicity of the adjacent C4 position, making it the preferred site for nucleophilic attack by ammonia. By carefully controlling the reaction conditions, a high degree of regioselectivity for the C4-aminated product can be achieved.
Figure 2: Simplified representation of the selective amination at the C4 position.
Experimental Protocol (Analogous Procedure):
The following protocol is based on a similar transformation and is expected to be highly effective for the synthesis of the target compound.[2]
-
In a sealed reaction vessel, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of aqueous ammonia (e.g., a 28-30% solution). The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.
-
Heat the reaction mixture to a temperature in the range of 60-80°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Part 3: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C6-H proton of the pyrimidine ring. A broad singlet for the -NH₂ protons. The chemical shift of the C6-H will be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrimidine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be indicative of the electronic environment of each carbon. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.55 g/mol ). The isotopic pattern of the molecular ion will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and C-F stretching vibrations. |
| Melting Point | A sharp melting point is indicative of a pure compound. The exact value would need to be determined experimentally. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated theoretical values. |
Part 4: Safety and Handling
Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
Sodium Trifluoromethanesulfinate (Langlois Reagent): This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5][6]
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Handle only in a chemical fume hood. Wear heavy-duty gloves, a lab coat, and full-face protection. Ensure that no water is present in the reaction setup. In case of spills, do not use water for cleanup; use an inert absorbent material.[7][8][9][10][11]
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This intermediate is classified as toxic and an irritant. It is fatal if swallowed and causes serious eye irritation. Handle with appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.[12][13][14][15]
-
Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.
General Laboratory Practices:
-
Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Be prepared for potential exothermic reactions, especially during the quenching of phosphorus oxychloride.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound presented in this guide is a logical and well-supported pathway for obtaining this valuable chemical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this compound for their drug discovery and development programs. The characterization methods outlined will ensure the identity and purity of the final product, which is a critical aspect of chemical synthesis.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. Sodium trifluoromethanesulfinate - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gelest.com [gelest.com]
- 6. Sodium trifluoromethanesulfinate | CF3NaO2S | CID 23690734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. lanxess.com [lanxess.com]
- 11. my.airliquide.com [my.airliquide.com]
- 12. capotchem.cn [capotchem.cn]
- 13. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
starting materials for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine synthesis
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a crucial intermediate in the development of advanced pharmaceutical and agrochemical agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials, reaction mechanisms, and step-by-step experimental protocols. The synthesis of this fluorinated pyrimidine derivative is critical for accessing novel bioactive molecules, and this guide aims to provide both theoretical grounding and practical insights into its preparation.
Introduction: The Significance of this compound
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold is a privileged structure, present in numerous biologically active compounds, including antiviral and anticancer drugs.
This compound combines these key features, making it a highly valuable building block for the synthesis of a new generation of targeted therapies and crop protection agents. The presence of a chloro-substituent at the 2-position and an amino group at the 4-position provides versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries.
This guide will elucidate the primary synthetic strategies for this target molecule, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability and cost of the starting materials, as well as considerations of overall yield, scalability, and environmental impact. Two primary strategies are detailed below:
-
Strategy A: De Novo Ring Construction from Trifluoromethylated Precursors. This approach involves building the pyrimidine ring from acyclic starting materials that already contain the trifluoromethyl group.
-
Strategy B: Post-Functionalization of a Pre-formed Pyrimidine Ring. This strategy begins with a functionalized pyrimidine core, which is then subjected to trifluoromethylation, chlorination, and amination steps.
Synthesis Pathway I: De Novo Ring Construction
This elegant and convergent approach leverages readily available trifluoromethyl-containing building blocks to construct the pyrimidine core in a controlled manner. A common and cost-effective starting material for this route is ethyl trifluoroacetoacetate.
Overview of the De Novo Synthesis
The synthesis commences with the condensation of ethyl trifluoroacetoacetate with a suitable amidine source to form the pyrimidine ring. Subsequent chlorination and selective amination lead to the final product.
Caption: De Novo Synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl trifluoroacetoacetate dropwise at room temperature.
-
To this solution, add guanidine hydrochloride and reflux the mixture for 6-8 hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford 2-amino-5-(trifluoromethyl)pyrimidin-4-ol.
Step 2: Synthesis of 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine
-
A mixture of 2-amino-5-(trifluoromethyl)pyrimidin-4-ol and phosphorus oxychloride (POCl3) is heated at reflux for 3-4 hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The precipitated product is filtered, washed with water, and dried.
Step 3: Isomerization to this compound
While the direct product of the previous step is 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine, the target molecule is its isomer. In some cases, amination of a dichloro intermediate is preferred to ensure the correct regiochemistry. An alternative and more direct route to the final product involves the careful control of reaction conditions during amination of a di-chlorinated intermediate (see Pathway II). However, if the 2-amino-4-chloro isomer is formed, subsequent steps would be required to achieve the desired 4-amino-2-chloro substitution pattern, which can be complex. A more common industrial approach is to start with a precursor that directs the desired regiochemistry.
Synthesis Pathway II: Functionalization of a Pyrimidine Core
This approach begins with a readily available pyrimidine derivative, which is then functionalized in a stepwise manner. A common starting point is uracil, which can be trifluoromethylated and subsequently chlorinated and aminated.
Overview of the Pyrimidine Functionalization Pathway
This pathway involves the trifluoromethylation of uracil to form 5-(trifluoromethyl)uracil, followed by di-chlorination and selective amination.
Caption: Synthesis via Functionalization of a Uracil Core.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-(Trifluoromethyl)uracil [1]
-
In a reaction vessel, suspend uracil in a mixture of water and a suitable organic solvent (e.g., acetonitrile).
-
Add sodium trifluoromethanesulfinate (Langlois reagent) and a radical initiator (e.g., tert-butyl hydroperoxide).
-
Heat the reaction mixture to 50-70°C and stir until the reaction is complete (monitored by HPLC or TLC).
-
Upon completion, the product can be isolated by filtration after cooling.
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]
-
Treat 5-(trifluoromethyl)uracil with an excess of phosphorus oxychloride (POCl3), often in the presence of a phase-transfer catalyst or a tertiary amine (e.g., N,N-diethylaniline).
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, carefully quench the excess POCl3 with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), and purify by distillation or chromatography.
Step 3: Selective Amination to this compound
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution to 0-5°C and bubble ammonia gas through the mixture or add a solution of ammonia in the alcohol.
-
The reaction is typically regioselective, with the amino group preferentially displacing the more reactive chlorine atom at the 4-position.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, the solvent is removed, and the product is isolated by recrystallization or chromatography.
Tabular Summary of Key Reactions
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Pathway I, Step 1 | Ethyl trifluoroacetoacetate, Guanidine | Sodium ethoxide, Ethanol | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol | 70-85% | [2][3] |
| Pathway I, Step 2 | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol | POCl3 | 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine | 80-90% | [3] |
| Pathway II, Step 1 | Uracil | CF3SO2Na, t-BuOOH | 5-(Trifluoromethyl)uracil | 75-90% | [1] |
| Pathway II, Step 2 | 5-(Trifluoromethyl)uracil | POCl3, N,N-diethylaniline | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 85-95% | [1] |
| Pathway II, Step 3 | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | NH3, Ethanol | This compound | 70-85% | [4] |
Conclusion
The synthesis of this compound is achievable through multiple robust synthetic routes. The choice between a de novo ring construction and the functionalization of a pre-existing pyrimidine core will depend on project-specific requirements, including cost, scale, and available expertise. The protocols outlined in this guide provide a solid foundation for researchers to access this valuable chemical intermediate, paving the way for the discovery and development of novel, high-impact chemical entities. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood by trained personnel.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Derivatives
Abstract
The pyrimidine nucleus, a cornerstone of medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group and a reactive chlorine atom at key positions has given rise to the 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine scaffold, a building block of significant interest in modern drug discovery. This guide provides an in-depth exploration of the synthesis, reactivity, and application of derivatives based on this core, offering researchers and drug development professionals a comprehensive resource. We will delve into the causal reasoning behind synthetic strategies, provide validated experimental protocols, and explore the structure-activity relationships that drive the design of novel therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Strategic Importance of Fluorination in Pyrimidine Scaffolds
The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The CF₃ group is a potent electron-withdrawing moiety with a compact steric profile, which can significantly alter the electronic properties of aromatic rings.[1] Its presence often leads to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] When incorporated into the pyrimidine ring, a privileged scaffold in numerous biologically active compounds, the trifluoromethyl group can profoundly influence the molecule's therapeutic potential.[2][3]
The this compound core combines the benefits of the trifluoromethyl group with the synthetic versatility of a chlorinated pyrimidine. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution and cross-coupling reactions, thus enabling the synthesis of diverse compound libraries for biological screening.[4]
Synthetic Strategies and Methodologies
The efficient synthesis of the this compound core and its derivatives is paramount for their exploration in drug discovery programs. Several synthetic routes have been developed, each with its own advantages and considerations.
Core Synthesis: Building the this compound Scaffold
A common strategy for the synthesis of the core scaffold involves the initial construction of a substituted pyrimidine ring followed by functionalization. While direct synthesis of the target molecule is less commonly detailed, analogous syntheses of related fluorinated pyrimidines provide a solid foundation.
Conceptual Workflow for Core Synthesis:
Figure 1: A generalized workflow for the synthesis of the core scaffold.
A plausible synthetic approach starts with a readily available pyrimidine precursor, such as uracil. Trifluoromethylation can be achieved using reagents like sodium trifluoromethanesulfinate.[5] Subsequent chlorination, often with phosphoryl chloride (POCl₃), introduces the reactive chlorine atoms. Finally, selective amination at the 4-position yields the desired this compound.
Derivatization via Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a wide variety of functional groups.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Microwave-assisted heating can often accelerate the reaction.[6]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Reference |
| Aliphatic Amines | 2-Alkylamino derivatives | ACN, 80°C | [7] |
| Anilines | 2-Arylamino derivatives | DMF, reflux | [8] |
| Alcohols/Phenols | 2-Alkoxy/Aryloxy derivatives | Base (e.g., NaH), THF | [9] |
| Thiols/Thiophenols | 2-Alkylthio/Arylthio derivatives | Base (e.g., K₂CO₃), DMF | [10] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, offer powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the chemical space accessible from the this compound scaffold.
Conceptual Workflow for Cross-Coupling Reactions:
Figure 2: A generalized workflow for Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.
-
Solvent and Degassing: A suitable solvent system (e.g., dioxane/water) is added, and the mixture is degassed with nitrogen or argon.
-
Reaction Conditions: The reaction is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.[7][11][12] The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase active site, while the substituents at the 2- and 4-positions can be tailored to achieve potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has led to the elucidation of key structure-activity relationships. For instance, in the development of dual FLT3 and CHK1 inhibitors, the primary amine at the 4-position was found to form crucial hydrogen bond interactions with polar residues in the kinase active site.[7]
Logical Relationship of SAR:
Figure 3: Logical relationship illustrating the exploration of SAR.
Case Study: Development of Dual FLT3/CHK1 Inhibitors
A study on 5-trifluoromethyl-2-aminopyrimidine derivatives identified potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both important targets in cancer therapy.[7] The synthesis involved the reaction of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with various amines at the 4-position, followed by further modifications.[7] This work highlights the utility of the scaffold in generating compounds with desirable biological activity profiles.
Analytical and Characterization Techniques
The unambiguous characterization of novel this compound derivatives is crucial. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.[10][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and for purification.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[10]
Table 2: Key Analytical Data for Characterization
| Technique | Information Provided |
| ¹H NMR | Proton environment, coupling constants |
| ¹³C NMR | Carbon skeleton |
| ¹⁹F NMR | Presence and environment of fluorine atoms |
| HRMS | Exact mass, molecular formula |
| HPLC | Purity, retention time |
| IR | Functional groups |
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its strategic combination of a fluorinated pyrimidine core and a reactive chlorine handle provides a powerful platform for the discovery of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. The demonstrated success in developing potent kinase inhibitors underscores the potential of this scaffold. Future research will likely focus on exploring novel substitutions, developing more efficient and sustainable synthetic routes, and expanding the therapeutic applications of these derivatives into new disease areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 24101-09-5 [smolecule.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Preliminary Investigation into the Bioactivity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine and Its Derivatives: A Technical Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Within this class, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine emerges as a versatile synthetic intermediate and a precursor to molecules with significant therapeutic and agrochemical potential. The strategic placement of a reactive chlorine atom at the 2-position, an electron-withdrawing trifluoromethyl group at the 5-position, and an amino group at the 4-position provides a unique combination of chemical handles for facile derivatization and a foundation for diverse biological activities. This technical guide provides a preliminary investigation into the reported bioactivities of this compound and its analogues, offering insights for researchers, scientists, and drug development professionals.
Core Bioactivities and Therapeutic Potential
Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological effects, including antifungal, herbicidal, insecticidal, and anticancer activities.[1] The core structure serves as a valuable starting material for creating more complex molecules through reactions like nucleophilic substitution, amination, and coupling reactions.[2]
Anticancer Activity: A Focus on Kinase Inhibition
A significant area of investigation for trifluoromethyl pyrimidine derivatives has been in the realm of oncology, particularly as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of various kinases.
Derivatives of this compound have been explored as potent inhibitors of several key kinases implicated in cancer progression:
-
FLT3 and CHK1 Dual Inhibition: Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[3] These inhibitors have demonstrated excellent kinase potency and antiproliferative activity against cancer cell lines, including those with resistance mutations.[3]
-
Src/Abl Kinase Inhibition: The discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor, highlights the potential of this chemical class.[4] Bcr-Abl tyrosine kinase inhibitors are a first-line therapy for chronic myelogenous leukemia (CML).[5]
-
ALK/EGFR Dual Inhibition: A potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) dual kinase inhibitor, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, has been developed from a pyrimidine scaffold.[6] This compound has shown the ability to overcome various drug-resistant mutations in non-small cell lung cancer (NSCLC).[6]
-
PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade in many cancers. A highly potent PI3K/mTOR dual inhibitor has been discovered for the treatment of acute myeloid leukemia (AML), further underscoring the versatility of pyrimidine-based structures.[7]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Figure 1: General workflow of kinase inhibition by pyrimidine derivatives.
Antifungal and Agrochemical Applications
Beyond oncology, trifluoromethyl pyrimidine derivatives have demonstrated significant potential in agriculture as antifungal, insecticidal, and herbicidal agents.[1][8]
-
Antifungal Activity: Studies have shown that some of these compounds exhibit good in vitro antifungal activities against a range of plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1] The mechanism of action in fungi can vary, but it often involves the inhibition of essential enzymes or disruption of cellular processes.
-
Insecticidal and Herbicidal Activity: The core structure is a key intermediate in the production of high-efficiency insecticides and herbicides.[9] This highlights the broad utility of this chemical scaffold in crop protection.
Experimental Protocols for Bioactivity Screening
A preliminary investigation into the bioactivity of novel this compound derivatives would typically involve a tiered screening approach.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of the test compounds against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and test compounds dissolved in DMSO.
-
Assay Principle: A common method is a radiometric assay using ³³P-ATP or a non-radiometric assay such as ADP-Glo™ Kinase Assay. The principle is to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (typically 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | FLT3 | 15 |
| Derivative B | CHK1 | 25 |
| Derivative C | Src | 8 |
| Derivative D | Abl | 12 |
Table 1: Hypothetical in vitro kinase inhibition data for novel derivatives.
Cellular Antiproliferative Assays
Objective: To assess the ability of the test compounds to inhibit the growth of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines relevant to the target kinases (e.g., MV4-11 for FLT3, K562 for Bcr-Abl).
-
Assay Principle: Commonly used assays include the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the assay reagent and measure the signal (absorbance or luminescence).
-
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ value.
Figure 2: Workflow for a typical cellular antiproliferative assay.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal strains.
Methodology:
-
Fungal Strains: Relevant plant pathogenic or clinically relevant fungal strains.
-
Assay Principle: Broth microdilution method is a standard technique. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal spores or mycelia.
-
Incubate under appropriate conditions (temperature, humidity).
-
Visually inspect the plates for fungal growth.
-
-
Data Analysis: Determine the MIC for each compound against each fungal strain.
Synthesis and Derivatization
The synthesis of this compound and its derivatives often starts from readily available precursors like ethyl trifluoroacetoacetate.[8] The core pyrimidine ring is typically formed through condensation and cyclization reactions. The chlorine atom at the 2-position is a key functional group that allows for further modification through nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
Conclusion and Future Directions
This compound represents a valuable scaffold in the discovery of novel bioactive molecules. Its derivatives have demonstrated promising activity in diverse therapeutic and agrochemical areas, with a particularly strong emphasis on kinase inhibition for cancer therapy. Future research should continue to explore the vast chemical space accessible from this starting material. A deeper understanding of the SAR for different biological targets will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, investigations into the mechanisms of action beyond kinase inhibition could unveil new therapeutic opportunities for this versatile class of compounds.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Buy this compound | 24101-09-5 [smolecule.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the electron-deficient heterocyclic substrate, 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, a discussion of the underlying mechanistic principles, and field-proven insights to ensure successful execution. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate the described methodology but also to adapt it to their specific research needs.
Introduction: The Significance of Aminated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The strategic introduction of amino groups onto this heterocyclic system is a powerful tool for modulating biological activity, influencing properties such as target binding, selectivity, and pharmacokinetics. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[3][4]
The specific substrate, this compound, presents a unique set of challenges and opportunities. The presence of the electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyrimidine ring can influence the reactivity of the C-Cl bond.[5] A successful amination of this substrate opens the door to a diverse array of novel chemical entities with potential applications in drug discovery.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7]
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst and allowing the cycle to continue.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with a pre-catalyst. |
| Xantphos | ≥98% | Commercially Available | A robust ligand for this transformation. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to hygroscopicity. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |
| Reaction Vial (e.g., 10 mL microwave vial) | With a stir bar. |
Reaction Setup
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst pre-mixture. Add palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) to a small amount of anhydrous, degassed toluene. Stir for 10-15 minutes at room temperature. The solution should turn from a pale yellow to a darker color, indicating the formation of the active catalyst.
-
Add the catalyst pre-mixture to the reaction vial containing the substrates and base.
-
Add enough anhydrous, degassed toluene to the reaction vial to achieve a substrate concentration of approximately 0.1 M.
-
Seal the reaction vial tightly with a cap.
-
Place the reaction vial in a preheated oil bath or heating block at 100-110 °C.
Reaction Monitoring and Workup
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 12-24 hours), remove the vial from the heat source and allow it to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several factors. The following points provide guidance for optimizing the reaction and troubleshooting common issues.
The Catalyst System: Palladium Source and Ligand Choice
-
Palladium Source: While Pd(OAc)₂ is a common and cost-effective palladium source, pre-catalysts such as those developed by the Buchwald group (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility.[7]
-
Ligand Selection: The choice of ligand is paramount. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are often the most effective.[3][8] Xantphos is a good starting point due to its broad applicability.[9][10] If the reaction with Xantphos is sluggish, screening other ligands such as XPhos, RuPhos, or BrettPhos may be beneficial.[8][11]
Figure 2: Ligand selection workflow for the amination of the target substrate.
The Role of the Base
A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine.[7] Sodium tert-butoxide is a common choice.[10] For base-sensitive substrates, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[6][7]
Solvent and Temperature
Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used.[6] The reaction temperature is also a critical parameter, with temperatures in the range of 80-110 °C being common for the amination of aryl chlorides.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor ligand choice. | Use a pre-catalyst, increase the reaction temperature, screen different ligands (e.g., XPhos, RuPhos).[7] |
| Hydrodehalogenation (replacement of -Cl with -H) | Presence of water, slow reductive elimination. | Ensure strictly anhydrous conditions, try a different ligand that promotes faster reductive elimination.[7] |
| Formation of side products | Reaction temperature too high, incorrect base. | Lower the reaction temperature, screen alternative bases (e.g., K₂CO₃, Cs₂CO₃). |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool in modern synthetic chemistry. The protocol and insights provided in this application note offer a solid foundation for the successful amination of this compound. By understanding the mechanistic underpinnings and the critical role of the catalyst system, base, and reaction conditions, researchers can effectively leverage this methodology to access novel aminated pyrimidine derivatives for a wide range of applications, particularly in the field of drug discovery.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyrimidin-4-amine Scaffold
The 5-(trifluoromethyl)pyrimidin-4-amine core is a privileged scaffold in modern medicinal chemistry and agrochemistry.[1][2][3] The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of a drug candidate.[4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this key building block is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. We will delve into the mechanistic intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to enable the successful synthesis of diverse compound libraries.
Understanding the Reactivity of this compound
The reactivity of the C2-Cl bond in this compound is dictated by the electronic landscape of the pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine nitrogens renders the C2 position electron-deficient and thus susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling reactions. The order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on a pyrimidine ring is generally C4 > C2 > C5.[5]
Part 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6][7][8][9] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, a robust catalytic system is essential.
| Parameter | Recommended Options | Rationale & Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that are activated in situ. Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For challenging couplings of heteroaryl chlorides, bulky and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos often provide superior results by promoting the oxidative addition and reductive elimination steps.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is typically required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is standard. Dioxane and DME are often preferred for their ability to solubilize both the organic and inorganic reagents. |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are the most common coupling partners. Pinacol esters offer enhanced stability and are often used for slow-reacting or sensitive substrates.[10] |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is a representative procedure and may require optimization for different boronic acids.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Reagent Addition: Add K₂CO₃ (3.0 equiv.) dissolved in degassed water, followed by anhydrous 1,4-dioxane. The typical solvent ratio is 4:1 dioxane:water.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14][15] It has become an indispensable tool for the synthesis of arylamines from aryl halides.
Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters
The choice of ligand and base is particularly critical in the Buchwald-Hartwig amination, especially when using less reactive aryl chlorides.
| Parameter | Recommended Options | Rationale & Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are standard choices. Pre-catalysts formed from these precursors and a suitable ligand are also commercially available and often show high activity. |
| Ligand | XPhos, RuPhos, BrettPhos, Josiphos-type ligands | Bulky, electron-rich biaryl phosphine ligands are generally required for the amination of aryl chlorides.[14][16] The specific choice of ligand can depend on the nature of the amine coupling partner. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ may be employed, often requiring higher temperatures.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction to proceed efficiently. |
| Amine | Primary and secondary alkyl- and arylamines | A wide range of amines can be used as coupling partners. For primary amines, ligands like BrettPhos can be particularly effective.[12] |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure and may require optimization for different amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 equiv.) to a dry reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) in anhydrous toluene.
-
Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.) to the reaction vessel containing the base. Then, add the catalyst solution via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 3: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a powerful tool for introducing alkynyl functionalities into organic molecules.
Mechanistic Overview
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Key Experimental Parameters
| Parameter | Recommended Options | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst for this reaction. |
| Ligand | PPh₃ | Triphenylphosphine is often used as the ligand, and it is frequently already part of the palladium catalyst complex. |
| Base | Et₃N, i-Pr₂NH, DIPA | An amine base is typically used, which also serves as the solvent in many cases. |
| Solvent | THF, DMF, Toluene | If a co-solvent is needed in addition to the amine base, THF or DMF are common choices. |
| Alkyne | Terminal alkynes | A wide variety of terminal alkynes can be used as coupling partners. |
Brief Protocol Outline: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add the terminal alkyne (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) under an inert atmosphere.
-
Heat the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up and purify the product by column chromatography.
Experimental Workflow Overview
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of novel and structurally diverse molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient means to introduce aryl, heteroaryl, amino, and alkynyl moieties at the C2 position. The protocols and guidelines presented herein serve as a robust starting point for researchers in their synthetic endeavors. Further optimization of reaction conditions, including the exploration of novel ligand systems and flow chemistry approaches, will undoubtedly continue to expand the synthetic utility of this valuable building block in drug discovery and materials science.[7][9]
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 2-amino-5-(trifluoromethyl)pyrimidine core is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically relevant molecules, particularly kinase inhibitors. The strategic incorporation of a trifluoromethyl (-CF3) group profoundly influences the physicochemical properties of the molecule, enhancing metabolic stability, lipophilicity, and binding affinity through potent electronic effects.[1] The title compound, 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, serves as a critical building block for the synthesis of these complex pharmaceutical agents. Its bifunctional nature, featuring a reactive chloro group poised for substitution and a primary amine for further derivatization, makes it a versatile synthon.
This guide provides a comprehensive overview of the reaction conditions for carbon-nitrogen (C-N) bond formation at the C2 position of this compound. We will delve into the two predominant methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices will be explained, empowering researchers to not only follow protocols but also to troubleshoot and adapt them for their specific synthetic challenges.
Understanding the Reactivity of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C5 position.[1] Consequently, the chloro substituent at the C2 position is highly activated towards nucleophilic attack, making both SNAr and palladium-catalyzed cross-coupling reactions viable pathways for C-N bond formation. The 4-amino group, being an electron-donating group, can modulate the reactivity of the C2 position, though the overarching influence of the ring nitrogens and the trifluoromethyl group dominates.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for forming C-N bonds with electron-deficient heteroaromatics. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. The high electrophilicity of the C2 carbon in this compound makes it susceptible to attack by a wide range of nitrogen nucleophiles.
Causality of Experimental Choices in SNAr
-
Nucleophile: Primary and secondary aliphatic amines are generally excellent nucleophiles for this transformation. Aromatic amines, being less nucleophilic, may require more forcing conditions (higher temperatures).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred. These solvents are effective at solvating the Meisenheimer intermediate and do not interfere with the nucleophilicity of the amine.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to scavenge the HCl generated during the reaction. In some cases, an excess of the reacting amine can also serve as the base.
-
Temperature: Reactions with aliphatic amines can often proceed at or slightly above room temperature. For less reactive nucleophiles like anilines, heating is typically required, often in the range of 80-120 °C.
Data Presentation: Typical SNAr Reaction Conditions
| Nucleophile Type | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | DMF, NMP | DIPEA, TEA | 25 - 80 | 2 - 12 |
| Secondary Aliphatic Amine | DMF, NMP | DIPEA, TEA | 25 - 80 | 2 - 12 |
| Substituted Anilines | DMSO, Dioxane | K₂CO₃, Cs₂CO₃ | 80 - 120 | 12 - 24 |
Experimental Protocol: A Representative SNAr Reaction
This protocol describes the synthesis of N-benzyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, a representative example of an SNAr reaction with a primary aliphatic amine.
Materials:
-
This compound
-
Benzylamine
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M).
-
Add benzylamine (1.2 eq) to the solution via syringe.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with EtOAc (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Self-Validation: The progress of the reaction can be easily monitored by the consumption of the starting material and the appearance of a new, less polar spot on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization: SNAr Workflow
Caption: General workflow for the SNAr reaction.
Methodology 2: Buchwald-Hartwig Amination
For less nucleophilic amines, particularly electron-deficient anilines or sterically hindered amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than typically required for SNAr with challenging substrates.
Causality of Experimental Choices in Buchwald-Hartwig Amination
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, RuPhos, or BrettPhos, are often required to facilitate the catalytic cycle, particularly the reductive elimination step.[3]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The base facilitates the deprotonation of the amine, forming the active nucleophile in the catalytic cycle.[3]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.
Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos, RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Pd(OAc)₂ | BrettPhos, SPhos | LHMDS, K₃PO₄ | THF, Toluene | 80 - 110 |
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, a representative example of a Buchwald-Hartwig amination with an electron-rich aniline.
Materials:
-
This compound
-
4-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of argon, add this compound (1.0 eq) and 4-methoxyaniline (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing the pad with additional EtOAc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The use of an inert atmosphere is critical for the stability of the palladium catalyst. Degassing the solvent is also essential. The reaction should be monitored for the disappearance of the starting materials. The final product's identity and purity should be confirmed by analytical techniques.
Visualization: Buchwald-Hartwig Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Abstract: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form critical hydrogen bond interactions within the kinase hinge region.[1] The strategic functionalization of this core is paramount for achieving potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a versatile and high-value starting material for the construction of diverse kinase inhibitor libraries. We will explore the chemical logic behind its reactivity and provide detailed protocols for its derivatization through key synthetic transformations, including palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Scaffold
This compound is a "privileged" scaffold in medicinal chemistry. Its value stems from a unique combination of structural features:
-
The 4-Aminopyrimidine Core: This portion of the molecule acts as a bioisostere of adenine, enabling it to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.[1][2]
-
The C2-Chloro Leaving Group: The chlorine atom at the C2 position is an excellent handle for introducing molecular diversity.[3] It is readily displaced via nucleophilic aromatic substitution (SNAr) or, more versatilely, through palladium-catalyzed cross-coupling reactions.
-
The C5-Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF3) group significantly influences the molecule's properties.[3][4] It enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell permeability and binding affinity.[4] Furthermore, it modulates the electronics of the pyrimidine ring, activating the C2-chloro group for substitution.
The convergence of these features makes this starting material an ideal platform for systematically exploring the structure-activity relationships (SAR) required to develop potent and selective kinase inhibitors targeting a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Polo-like kinases (PLKs).[2][5]
Core Synthetic Strategies and Mechanistic Rationale
The primary avenues for elaborating the this compound scaffold involve reactions at the C2 position. The two most powerful and widely employed strategies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties at the C2 position. These appended groups are critical for probing hydrophobic pockets within the kinase active site, thereby enhancing potency and modulating selectivity.
Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. The electron-deficient nature of the pyrimidine ring facilitates this step.
-
Transmetalation: The aryl group is transferred from the organoboron species (activated by a base) to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the installation of primary or secondary amines at the C2 position. This is crucial for creating inhibitors that can form additional hydrogen bonds or ionic interactions, or for introducing vectors that extend into solvent-exposed regions of the ATP binding site.
Causality Behind the Protocol: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination step, which can often be rate-limiting.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong base deprotonates it to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
Experimental Protocols & Data
The following protocols are generalized procedures that serve as excellent starting points for optimization. The choice of catalyst, ligand, base, and solvent must be validated for each specific substrate combination.[6][7][8][9][10]
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 2-aryl-5-(trifluoromethyl)pyrimidin-4-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (0.02 - 0.10 eq)
-
Base (e.g., Na₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 2-(substituted amino)-5-(trifluoromethyl)pyrimidin-4-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-Palladacycle) (0.01 - 0.05 eq)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BrettPhos) (0.02 - 0.10 eq)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (in a glovebox is preferred).
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Typical Reaction Conditions
The following table summarizes common conditions for cross-coupling reactions, providing a basis for experimental design and optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd₂(dba)₃, BrettPhos Pd G3, PEPPSI™ |
| Ligand | PPh₃, dppf | XPhos, RuPhos, SPhos, BrettPhos |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 80 - 110 °C |
Application in Drug Discovery: Targeting Kinases
Derivatives synthesized from this scaffold have shown potent inhibitory activity against numerous kinases implicated in cancer.[2][11][12] For instance, pyrimidine-based compounds are being actively investigated as inhibitors of Aurora Kinases, which are key regulators of the cell cycle.[2][13]
Structure-Activity Relationship (SAR) Insights:
-
C2-Aryl Substituents (from Suzuki Coupling): The nature of the aryl or heteroaryl group at the C2 position is critical for achieving selectivity. For example, in the development of Aurora A inhibitors, a 4-chloro-2-fluorophenyl group was found to be optimal for reducing levels of the MYC oncoprotein.[14]
-
C2-Amino Linkers (from Buchwald-Hartwig): The amine at C2 can be used to introduce side chains that interact with specific residues outside the immediate hinge region. For example, linking to a piperazine moiety can improve solubility and pharmacokinetic properties.[14]
-
Fused Systems: The starting material can also be a precursor for more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have been developed as potent CDK9 inhibitors.[5]
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its inherent structural and electronic properties make it an ideal starting point for diversification using modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and strategic insights provided herein offer a robust framework for researchers to efficiently generate novel and potent kinase inhibitors for advancement in cancer therapeutics and other disease areas.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Buy this compound | 24101-09-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery: A Guide for Researchers
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities and presence in numerous FDA-approved therapeutics.[1][2] Within this privileged class of heterocycles, 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine emerges as a particularly valuable building block for the development of targeted therapies, especially in oncology. The strategic placement of a reactive chlorine atom at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position provides a unique combination of properties that medicinal chemists can exploit to generate potent and selective inhibitors of various protein kinases.
This comprehensive guide provides an in-depth exploration of the practical applications of this compound in drug discovery. We will delve into its role as a versatile intermediate, showcase its application in the synthesis of dual-target kinase inhibitors, and provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation.
The Chemical Rationale: Why this compound is a Privileged Scaffold
The utility of this compound in drug discovery is rooted in its distinct chemical features. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of a wide array of side chains, which is a critical step in optimizing the potency and selectivity of a drug candidate.
The trifluoromethyl (CF3) group at the 5-position is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of the pyrimidine ring nitrogens and the amino group, thereby affecting the molecule's binding affinity to target proteins. Furthermore, the CF3 group can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability.
The primary amino group at the 4-position provides a crucial hydrogen bond donor, which is often essential for anchoring the molecule within the ATP-binding pocket of protein kinases. This combination of a reactive handle, a modulating electron-withdrawing group, and a key binding element makes this scaffold a powerful starting point for the design of kinase inhibitors.
Core Application: A Scaffold for Dual FLT3 and CHK1 Kinase Inhibitors in Acute Myeloid Leukemia (AML)
A compelling application of the 5-(trifluoromethyl)pyrimidin-4-amine scaffold is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) for the treatment of Acute Myeloid Leukemia (AML). Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. The co-inhibition of CHK1, a key regulator of the DNA damage response, has emerged as a promising strategy to overcome this resistance.
Researchers have successfully utilized a similar scaffold, 5-trifluoromethyl-2-aminopyrimidine, to develop potent dual FLT3/CHK1 inhibitors. These compounds typically feature a substitution at the 2-position that interacts with the hinge region of the kinase, while the 4-amino group forms critical hydrogen bonds. The trifluoromethyl group occupies a hydrophobic pocket, contributing to the overall binding affinity.
Below, we provide a detailed workflow for the synthesis and evaluation of a hypothetical derivative of this compound as a dual FLT3/CHK1 inhibitor, based on established methodologies.
Experimental Protocols
PART 1: Synthesis of this compound (1)
Protocol 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (Intermediate A)
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl3) (4 equivalents).
-
Addition of Starting Material: To the stirred POCl3, add 5-(trifluoromethyl)uracil (1 equivalent) portion-wise at room temperature. An exotherm may be observed; control the temperature with a water bath if necessary.
-
Catalyst Addition: Add a catalytic amount of a high-pKa base, such as N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Reaction Progression: Slowly heat the reaction mixture to 105-110 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate A. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Selective Amination to Yield this compound (1)
-
Reaction Setup: Dissolve Intermediate A (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure-rated vessel.
-
Ammonia Addition: Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) in excess.
-
Reaction Progression: Seal the vessel and heat to a temperature between 60-80 °C. The differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring generally favors the displacement of the C4-chloro group at lower temperatures. Monitor the reaction for the formation of the desired product.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound (1).
PART 2: Synthesis of a Representative Dual FLT3/CHK1 Inhibitor (Compound 3)
The following protocol describes a nucleophilic aromatic substitution (SNAr) reaction to couple an aniline derivative to the 2-position of the pyrimidine core, a common strategy in the synthesis of kinase inhibitors.
Figure 1: Synthetic workflow for the preparation of a target kinase inhibitor.
Protocol 3: Buchwald-Hartwig Cross-Coupling Reaction
-
Reaction Setup: To a dry, oven-baked flask, add this compound (1) (1 equivalent), the desired substituted aniline (2) (1.1 equivalents), a palladium catalyst such as Pd2(dba)3 (0.05 equivalents), and a ligand like Xantphos (0.1 equivalents).
-
Solvent and Base: Add a dry, degassed solvent such as dioxane or toluene, followed by a base, for example, cesium carbonate (Cs2CO3) (2 equivalents).
-
Reaction Progression: Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the final compound (3).
PART 3: Biological Evaluation
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 value of a test compound against FLT3 and CHK1 kinases.
Materials:
-
Recombinant human FLT3 and CHK1 kinase.
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate for FLT3, CHKtide for CHK1).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound (Compound 3) dissolved in DMSO.
-
Kinase assay buffer.
Procedure:
-
Prepare Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.
-
Add Inhibitor: Add serial dilutions of Compound 3 (typically from 10 µM to 0.1 nM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Incubate: Incubate the plate at 30 °C for 1 hour.
-
Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence using a plate reader. The light output is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 5: Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the synthesized inhibitor on a relevant cancer cell line, such as MV4-11, which harbors the FLT3-ITD mutation.
Materials:
-
MV4-11 human acute myeloid leukemia cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound 3 dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: The following day, treat the cells with serial dilutions of Compound 3. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Simplified signaling pathway of dual FLT3/CHK1 inhibition.
Data Presentation and Interpretation
The data generated from these assays should be carefully tabulated to facilitate the analysis of structure-activity relationships (SAR).
Table 1: Representative Biological Data for a Series of 2-Substituted-4-amino-5-(trifluoromethyl)pyrimidine Derivatives
| Compound ID | R-Group at 2-Position | FLT3 IC50 (nM) | CHK1 IC50 (nM) | MV4-11 IC50 (nM) |
| 3a | 3-methoxyphenyl | 50 | 150 | 80 |
| 3b | 4-morpholinophenyl | 15 | 45 | 25 |
| 3c | 3-fluoro-4-methoxyphenyl | 8 | 20 | 12 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The analysis of such data allows researchers to understand how different substituents at the 2-position influence the potency and selectivity of the compounds. For example, the introduction of a morpholine group in compound 3b may enhance solubility and introduce a key hydrogen bond acceptor, leading to improved activity compared to the simple methoxy group in 3a . Further optimization, as seen in 3c , might involve fine-tuning the electronic properties of the phenyl ring with a fluorine atom to maximize interactions within the kinase binding site.
Expanding the Horizon: Other Potential Applications
The versatility of the this compound scaffold extends beyond FLT3/CHK1 inhibition. The 2,4-diaminopyrimidine core is a well-established pharmacophore for a variety of other kinase targets. For instance, derivatives have been explored as inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): A key target in various solid tumors.[1][5]
-
Janus Kinases (JAKs): Implicated in inflammatory diseases and myeloproliferative neoplasms.[6]
By employing similar synthetic strategies and a broad panel of kinase and cellular assays, researchers can effectively explore the potential of novel derivatives of this compound against a wide range of therapeutic targets.
Conclusion
This compound represents a highly valuable and versatile starting material in modern drug discovery. Its unique combination of a reactive chlorine handle, a modulating trifluoromethyl group, and a key hydrogen-bonding amino moiety makes it an ideal scaffold for the development of potent and selective kinase inhibitors. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for novel therapeutics.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Pyrimidines
Introduction: The Enduring Significance of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1][3][4] This inherent biocompatibility, coupled with the scaffold's capacity for diverse functionalization, has made it a "privileged structure" in the design of therapeutic agents.[3] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4][5][6] Several FDA-approved drugs, such as the anticancer agent 5-Fluorouracil and the tyrosine kinase inhibitor Imatinib, feature a pyrimidine core, highlighting the clinical success of this heterocyclic motif.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of biologically active pyrimidines. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that inform the selection of synthetic routes. We will explore classical and modern synthetic methodologies, providing detailed, field-proven protocols for the synthesis of key pyrimidine-based therapeutic agents.
Core Synthetic Strategies: A Chemist's Guide to Building the Pyrimidine Ring
The construction of the pyrimidine ring can be approached through several robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the pyrimidine core and the availability of starting materials.
The Biginelli Reaction: A Time-Honored Multicomponent Synthesis
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones.[7] This acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea (or thiourea) is a powerful tool for the rapid generation of molecular diversity.[7][8]
Reaction Mechanism: The generally accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the dihydropyrimidine product.[7]
Protocol 1: Synthesis of Monastrol, a Mitotic Kinesin Eg5 Inhibitor
Monastrol is a potent and selective inhibitor of the mitotic kinesin Eg5, making it a valuable tool for cancer research. Its synthesis via the Biginelli reaction is a classic example of the efficiency of this method.[9]
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.91 g, 12 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (0.2 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from ethanol to obtain pure Monastrol as a crystalline solid.
Expected Yield: 70-80%
Characterization:
-
Melting Point: 190-192 °C
-
¹H NMR (DMSO-d₆): δ 9.55 (s, 1H, OH), 7.75 (s, 1H, NH), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 5.15 (d, J=3.0 Hz, 1H, CH), 3.95 (q, J=7.1 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.10 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆): δ 174.5, 165.2, 157.9, 145.1, 129.8, 118.2, 114.5, 113.8, 99.8, 59.6, 54.4, 18.2, 14.5.
Modern Multicomponent Reactions: Greener and More Efficient Approaches
While the Biginelli reaction is a powerful tool, modern synthetic chemistry has seen the development of even more efficient and environmentally friendly multicomponent reactions for pyrimidine synthesis. These often utilize microwave irradiation to reduce reaction times and may employ water as a solvent.[6]
Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives
This protocol describes a rapid and green synthesis of substituted pyrimidines using microwave irradiation and water as the solvent.[6]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Benzamidine hydrochloride
-
Potassium carbonate
-
Water
Procedure:
-
In a microwave-safe reaction vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol) in 10 mL of water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 20 minutes with a power of 300 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water.
-
Recrystallize the product from ethanol to obtain the pure pyrimidine derivative.
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours to days | 10-30 minutes |
| Solvent | Organic solvents (e.g., ethanol, DMF) | Water |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Yields | Moderate to good | Often higher yields |
| Work-up | Often requires extraction and chromatography | Simple filtration |
Case Studies: Synthesis of Clinically Important Pyrimidine-Based Drugs
The following sections provide detailed protocols for the synthesis of two prominent pyrimidine-containing drugs, illustrating the practical application of the synthetic principles discussed.
Synthesis of 5-Fluorouracil (5-FU): A Cornerstone of Chemotherapy
5-Fluorouracil is an antimetabolite used in the treatment of various cancers. Its synthesis involves the direct fluorination of uracil.
Reaction Scheme:
Protocol 3: Laboratory-Scale Synthesis of 5-Fluorouracil
Caution: This reaction involves the use of fluorine gas, which is highly toxic and corrosive. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Uracil
-
Glacial acetic acid
-
Fluorine gas (diluted with an inert gas, e.g., nitrogen)
-
Nitrogen gas
Procedure:
-
In a specialized fluorination reactor, suspend uracil (1.12 g, 10 mmol) in glacial acetic acid (50 mL).
-
Purge the reactor with nitrogen gas to remove any air and moisture.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly bubble a mixture of fluorine gas (e.g., 10% F₂ in N₂) through the stirred suspension. The flow rate should be carefully controlled.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting uracil is consumed.
-
Upon completion, purge the reactor with nitrogen gas to remove any residual fluorine.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from water to yield 5-fluorouracil as a white crystalline solid.[10]
Expected Yield: 50-60%
Characterization:
-
Melting Point: 282-283 °C (with decomposition)[10]
-
¹⁹F NMR (D₂O): δ -168.5 (s)
-
¹H NMR (D₂O): δ 7.95 (d, J=6.0 Hz, 1H, H-6)
Synthesis of a Key Pyrimidine Intermediate for Imatinib
Imatinib (Gleevec) is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its synthesis involves the coupling of a pyrimidine core with other aromatic moieties. A key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.
Protocol 4: Synthesis of the Imatinib Pyrimidine Intermediate
This protocol outlines a common route to a key pyrimidine intermediate of Imatinib.[3][11]
Step 1: Synthesis of the Guanidine Salt
-
React 3-nitro-6-methylaniline hydrochloride with cyanamide in the absence of a solvent by heating the mixture to form the corresponding guanidine salt.[12] This reaction is typically driven to completion by the removal of ammonia.
Step 2: Pyrimidine Ring Formation
-
Condense the guanidine salt from Step 1 with 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one in a suitable solvent such as isopropanol with a base (e.g., sodium methoxide). This cyclocondensation reaction forms the pyrimidine ring.
Step 3: Reduction of the Nitro Group
-
The nitro group on the pyrimidine intermediate is reduced to an amine. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using other reducing agents like iron in acetic acid.[12]
-
The final product, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, is then purified by chromatography.
Conclusion and Future Perspectives
The synthesis of biologically active pyrimidines is a dynamic and evolving field. While classical methods like the Biginelli reaction remain valuable, modern approaches emphasizing efficiency, sustainability, and molecular diversity are continually being developed. The protocols and strategies outlined in this application note provide a solid foundation for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics. As our understanding of disease pathways deepens, the ability to rationally design and synthesize novel pyrimidine derivatives with tailored biological activities will be crucial in addressing unmet medical needs. The versatility of the pyrimidine scaffold ensures its continued prominence in medicinal chemistry for the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffolding of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: A Guide to Key Synthetic Transformations
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. The strategic functionalization of this core is therefore a cornerstone of modern drug discovery.[1]
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine emerges as a particularly valuable building block for the synthesis of complex, highly functionalized molecules. This is due to the presence of three key features: a reactive chlorine atom at the 2-position, a primary amine at the 4-position, and an electron-withdrawing trifluoromethyl group at the 5-position. The chlorine atom serves as a versatile handle for a range of cross-coupling and nucleophilic substitution reactions, while the amine group provides a point for further derivatization or can modulate the electronic properties of the ring. The trifluoromethyl group is a highly sought-after moiety in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three of the most powerful and widely used transformations in contemporary organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r). The protocols provided are based on established methodologies for structurally related chloropyrimidines and are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide, and it represents one of the most efficient methods for the construction of carbon-carbon bonds.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
The reactivity of the C-Cl bond in this compound is influenced by the electronic properties of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms and the trifluoromethyl group. This electronic nature generally facilitates the oxidative addition step in the catalytic cycle. However, the presence of the coordinating amine group can potentially interact with the palladium catalyst, necessitating careful selection of ligands to ensure high catalytic activity.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Notes for Optimization |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | For challenging couplings, pre-formed catalysts like SPhos-Pd-G2 may improve efficiency. |
| Ligand | SPhos, XPhos, RuPhos | The choice of ligand is critical. Bulky, electron-rich phosphines are generally effective for cross-coupling of chloro-heteroarenes. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, DMF | The addition of water can be beneficial for the dissolution of the base and can accelerate transmetalation. |
| Temperature | 100 °C | Temperature can be adjusted between 80-140 °C. Microwave irradiation can significantly reduce reaction times.[4][5] |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[6][7][8] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of anilines, which are prevalent in a wide range of pharmaceuticals.
For this compound, the Buchwald-Hartwig amination allows for the introduction of a variety of secondary amines at the 2-position, leading to the formation of N,N'-disubstituted 5-(trifluoromethyl)pyrimidine-2,4-diamines. These structures are of significant interest as potential kinase inhibitors and other therapeutic agents.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. Careful exclusion of oxygen and moisture is crucial for the success of this reaction.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or Josiphos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask or microwave vial.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed, anhydrous solvent (e.g., toluene, 0.1 M concentration).
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Notes for Optimization |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pre-formed catalysts can also be effective and may offer better reproducibility. |
| Ligand | BINAP, Xantphos, Josiphos | The choice of ligand is crucial and depends on the nature of the amine. For hindered amines, more specialized ligands may be required. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base suitable for many couplings. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered. |
| Solvent | Toluene, 1,4-Dioxane | The solvent must be anhydrous and thoroughly degassed. |
| Temperature | 100 °C | Microwave heating can often reduce reaction times and improve yields.[7] |
III. Nucleophilic Aromatic Substitution (SNAr): A Versatile and Atom-Economical Approach
Nucleophilic aromatic substitution (SNAr) is a powerful and often more atom-economical alternative to palladium-catalyzed reactions for the functionalization of electron-deficient heteroaromatics.[9] The pyrimidine ring in this compound is highly activated towards SNAr at the 2-position due to the electron-withdrawing effects of the ring nitrogens and the trifluoromethyl group. This allows for the displacement of the chloride with a wide variety of nucleophiles, including amines, alcohols, and thiols, often under milder conditions than those required for cross-coupling reactions.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Three-Step Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine for Pharmaceutical Development
Abstract
This comprehensive application note provides a detailed and robust protocol for the scale-up synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a critical intermediate in the pharmaceutical industry. The described three-step synthesis is designed for multi-kilogram production, emphasizing process safety, efficiency, and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical details, scientifically-grounded explanations for experimental choices, and thorough validation methods.
Introduction: The Significance of this compound
The this compound moiety is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors for oncology. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino substituents provide versatile handles for further chemical modifications. The growing demand for novel therapeutics based on this scaffold necessitates a scalable and economically viable synthetic process. This document outlines a well-vetted, three-step synthetic route commencing from readily available starting materials.
Retrosynthetic Analysis and Strategic Synthesis Plan
A logical retrosynthetic analysis reveals a practical and efficient synthetic pathway. The target molecule can be constructed from the key intermediate, 4,6-dichloro-5-(trifluoromethyl)pyrimidine, through a regioselective amination. This dichlorinated intermediate, in turn, can be synthesized from 5-(trifluoromethyl)uracil, which is accessible via the cyclocondensation of ethyl 2-(trifluoromethyl)acetoacetate and urea.
Diagram 1: Retrosynthetic Analysis
Caption: A retrosynthetic approach for this compound.
Detailed Synthesis Protocol: From Starting Materials to Final Product
This section provides a step-by-step protocol for the multi-kilogram synthesis of this compound.
Step 1: Cyclocondensation to Synthesize 5-(Trifluoromethyl)uracil
The synthesis initiates with the construction of the pyrimidine ring through a cyclocondensation reaction.
Scientific Rationale: This reaction is a classic example of a Biginelli-type condensation. The use of a strong base like sodium ethoxide facilitates the deprotonation of the active methylene compound and subsequent cyclization with urea. Ethanol is an ideal solvent for this reaction due to its ability to dissolve the reactants and facilitate the in situ formation of sodium ethoxide from sodium metal.
Experimental Protocol:
-
In a 100 L jacketed glass reactor, under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 kg, 100 mol) in portions to absolute ethanol (40 L), maintaining the temperature below 60°C.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
In a separate vessel, dissolve ethyl 2-(trifluoromethyl)acetoacetate (10.6 kg, 50 mol) and urea (3.0 kg, 50 mol) in absolute ethanol (20 L).
-
Slowly add the solution from step 3 to the sodium ethoxide solution in the reactor over 2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to 0-5°C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation.
-
Filter the solid product, wash with cold water (2 x 10 L) and then with cold ethanol (10 L).
-
Dry the solid in a vacuum oven at 60-70°C to a constant weight to yield 5-(trifluoromethyl)uracil.
Table 1: Reagents and Parameters for Step 1
| Reagent/Parameter | Quantity/Value | Moles | Rationale/Notes |
| Ethyl 2-(trifluoromethyl)acetoacetate | 10.6 kg | 50 mol | Starting material. |
| Urea | 3.0 kg | 50 mol | Nitrogen source for the pyrimidine ring. |
| Sodium Metal | 2.3 kg | 100 mol | Forms the strong base, sodium ethoxide. |
| Absolute Ethanol | 60 L | - | Solvent. |
| Reaction Temperature | Reflux (78°C) | - | Ensures reaction goes to completion. |
| Reaction Time | 6-8 hours | - | Monitored by HPLC. |
| Expected Yield | 85-90% | - | High-yielding condensation. |
Step 2: Chlorination to form 4,6-dichloro-5-(trifluoromethyl)pyrimidine
The second step involves the conversion of the uracil derivative to the key dichloropyrimidine intermediate.
Scientific Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the chlorination of hydroxyl groups on pyrimidine rings. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions. The use of a high boiling solvent like toluene is suitable for the required reaction temperature. A controlled quench into ice-water is a standard and effective work-up procedure to hydrolyze excess POCl₃.
Experimental Protocol:
-
To a 100 L glass-lined reactor, charge 5-(trifluoromethyl)uracil (8.1 kg, 45 mol) and toluene (40 L).
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (27.6 kg, 180 mol) to the stirred suspension over 1-2 hours, maintaining the temperature below 40°C.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 10-12 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by adding it to a separate 200 L reactor containing ice and water (100 kg), ensuring the quench temperature is maintained below 20°C.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 L).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-(trifluoromethyl)pyrimidine.
Table 2: Reagents and Parameters for Step 2
| Reagent/Parameter | Quantity/Value | Moles | Rationale/Notes |
| 5-(Trifluoromethyl)uracil | 8.1 kg | 45 mol | Intermediate from Step 1. |
| Phosphorus oxychloride (POCl₃) | 27.6 kg | 180 mol | Chlorinating agent. |
| Toluene | 60 L | - | High-boiling solvent. |
| Reaction Temperature | Reflux (110-115°C) | - | Drives the reaction to completion. |
| Reaction Time | 10-12 hours | - | Monitored by GC-MS. |
| Expected Yield | 90-95% | - | Efficient chlorination. |
Step 3: Selective Amination to yield this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position.
Scientific Rationale: The C4 position of the 4,6-dichloropyrimidine ring is more activated towards nucleophilic attack than the C2 position due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.[1] This inherent electronic bias allows for a highly regioselective amination.[2][3] Using aqueous ammonia as the nucleophile in a suitable solvent and at an elevated temperature in a pressure reactor ensures efficient conversion.
Experimental Protocol:
-
Charge a 100 L stainless steel autoclave with 4,6-dichloro-5-(trifluoromethyl)pyrimidine (9.8 kg, 42 mol) and ethanol (50 L).
-
Seal the reactor and cool the contents to 0-5°C.
-
Carefully add aqueous ammonia (28-30%, 25 L) to the reactor.
-
Heat the reaction mixture to 90-100°C. The internal pressure will rise to approximately 5-7 bar.
-
Maintain the reaction at this temperature and pressure for 12-16 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reactor to room temperature and carefully vent the excess ammonia through a scrubber.
-
Transfer the reaction mixture to an open reactor and concentrate under reduced pressure to remove the majority of the ethanol and excess ammonia.
-
Add water (50 L) to the residue and stir for 1 hour to precipitate the product.
-
Filter the solid, wash thoroughly with water (3 x 15 L), and then with a cold mixture of heptane/ethanol (9:1, 10 L).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound.
Table 3: Reagents and Parameters for Step 3
| Reagent/Parameter | Quantity/Value | Moles | Rationale/Notes |
| 4,6-dichloro-5-(trifluoromethyl)pyrimidine | 9.8 kg | 42 mol | Intermediate from Step 2. |
| Aqueous Ammonia (28-30%) | 25 L | - | Nucleophile. |
| Ethanol | 50 L | - | Solvent. |
| Reaction Temperature | 90-100°C | - | Requires a pressure vessel. |
| Reaction Pressure | 5-7 bar | - | Autogenous pressure. |
| Reaction Time | 12-16 hours | - | Monitored by HPLC. |
| Expected Yield | 88-93% | - | Highly regioselective reaction. |
Process Safety and Hazard Analysis
-
Sodium Metal: Extremely reactive with water and alcohols. Must be handled under an inert atmosphere and added in small portions to control the exothermic reaction.
-
Phosphorus Oxychloride: Highly corrosive and reacts violently with water. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and requires careful control.
-
Pressurized Reaction: The amination step is conducted under pressure at an elevated temperature. The autoclave must be appropriately rated and equipped with safety relief valves.
-
Ammonia: Corrosive and toxic. Proper ventilation and a scrubbing system for excess ammonia are mandatory.
Analytical Quality Control
Consistent product quality is ensured through rigorous in-process controls and final product analysis.
Diagram 2: Quality Control Workflow
Caption: A streamlined quality control process for the synthesis.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed procedures and understanding the underlying chemical principles, researchers and manufacturing chemists can confidently produce this vital pharmaceutical intermediate in high yield and purity, thereby supporting the advancement of new drug discovery and development programs.
References
laboratory methods for working with trifluoromethylated pyrimidines
An In-depth Technical Guide to Laboratory Methods for Trifluoromethylated Pyrimidines
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of essential . The strategic incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This moiety can significantly enhance biological activity, metabolic stability, and bioavailability.[1][2] This document provides detailed protocols and the scientific rationale behind them, ensuring both technical accuracy and practical applicability.
Part 1: Synthetic Strategies for Trifluoromethylated Pyrimidines
The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: de novo construction of the pyrimidine ring using a CF3-containing building block, and late-stage trifluoromethylation of a pre-formed pyrimidine core. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.
De Novo Synthesis: Building the Core
This is a robust and common strategy that involves the cyclocondensation of a trifluoromethyl-containing precursor, such as ethyl 4,4,4-trifluoroacetoacetate, with an amidine or urea derivative.[1][3] This method offers excellent control over the placement of the trifluoromethyl group.
Detailed Experimental Protocol: Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines [1][3]
This protocol outlines a versatile four-step synthesis to obtain novel trifluoromethyl pyrimidine derivatives.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heat the mixture at reflux for 8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Chlorination to 2-chloro-4-(trifluoromethyl)pyrimidine
-
Carefully add the dried 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.
-
Heat the mixture at reflux for 4 hours.
-
After cooling, remove the excess POCl3 under reduced pressure.
-
Cautiously pour the residue onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Nucleophilic Substitution (Example: O-Arylation)
-
To a solution of a substituted phenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the 2-chloro-4-(trifluoromethyl)pyrimidine (1.2 eq) to the mixture.
-
Heat the reaction at 80°C for 5-8 hours, monitoring by TLC.
-
Once complete, pour the mixture into water and extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
Step 4: Further Functionalization (Example: Amide Coupling)
-
Dissolve the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir for 30 minutes at room temperature, then add the product from Step 3 (1.0 eq).
-
Continue stirring for 10-16 hours.
-
Dilute the reaction mixture with DCM, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Late-Stage Trifluoromethylation
Introducing the -CF3 group at a later stage of the synthesis is highly desirable, especially when working with complex molecules like nucleosides.[4] This approach allows for the diversification of existing scaffolds.
Microwave-Assisted, Copper-Mediated Trifluoromethylation of Pyrimidine Nucleosides
Microwave-assisted synthesis provides a rapid and efficient route for the direct trifluoromethylation of pyrimidine nucleosides.[4] This method utilizes the inexpensive and readily available Chen's reagent (methyl fluorosulfonyldifluoroacetate).
Protocol: Microwave-Assisted Synthesis of 5-Trifluoromethyl Pyrimidine Nucleosides [4]
Step 1: Benzoylation of the Nucleoside
-
Protect the hydroxyl and N3 positions of the starting 5-iodo pyrimidine nucleoside via complete benzoylation to obtain the key precursor, N3-benzoyl-3',5'-di-O-benzoyl-5-iodo-pyrimidine nucleoside.
Step 2: Microwave-Assisted Trifluoromethylation
-
In a microwave reaction vial, combine the benzoylated 5-iodo nucleoside (1.0 eq), a copper catalyst, and Chen's reagent.
-
Seal the vial and subject it to microwave irradiation under controlled temperature and time conditions. This step is crucial for achieving high yields and short reaction times.
-
After the reaction, purify the resulting N3-benzoyl-3',5'-di-O-benzoyl-5-trifluoromethyl-pyrimidine nucleoside using column chromatography. This is often the only purification step required in the sequence.
Step 3: Debenzoylation
-
Remove the benzoyl protecting groups using a routine debenzoylation procedure (e.g., treatment with sodium methoxide in methanol).
-
Purify the final 5-trifluoromethyl pyrimidine nucleoside product.
The following diagram illustrates the two primary synthetic workflows.
| Synthetic Method | Key Reagents | Advantages | Considerations | Reference |
| De Novo Cyclocondensation | Ethyl trifluoroacetoacetate, Urea/Amidines, POCl3 | Good control of regiochemistry, scalable. | Multi-step process. | [1][3] |
| Microwave-Assisted Cu-Trifluoromethylation | 5-Iodo Pyrimidine Nucleosides, Chen's Reagent, Copper | Fast, high-yielding, suitable for late-stage functionalization. | Requires microwave reactor, precursor synthesis needed. | [4] |
| Multi-component Reaction | CF3SO2Na, Enaminones, Amidines | Operationally simple, atom economy, rapid diversification. | Can have selectivity challenges. | [5][6] |
Part 2: Purification Techniques
The purification of trifluoromethylated pyrimidines often relies on standard laboratory techniques, with column chromatography being the most common.[1][7] However, the presence of the fluorine atoms can alter the polarity and solubility of the compounds, sometimes requiring adjustments to typical procedures.
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane or heptane is a good starting point).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a non-polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethylated pyrimidine.
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation of synthesized trifluoromethylated pyrimidines is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques are fundamental for determining the overall chemical structure, confirming the carbon skeleton, and identifying the position of various substituents on the pyrimidine ring.[3][8]
-
¹⁹F NMR: This is an indispensable tool for working with fluorinated compounds.[9] The trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment, making it a powerful probe for confirming successful trifluoromethylation and for studying molecular interactions.[10][11] The presence of three equivalent fluorine atoms in the -CF3 group enhances the NMR signal, increasing sensitivity.[12]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[1][3] The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the loss of a ·CF3 radical is a common fragmentation pathway for these molecules.[13][14]
| Technique | Information Obtained | Key Features for -CF3 Pyrimidines |
| ¹H NMR | Proton environment, coupling constants. | Signals for protons on the pyrimidine ring and substituents. |
| ¹³C NMR | Carbon skeleton. | Characteristic quartet for the -CF3 carbon due to C-F coupling. |
| ¹⁹F NMR | Presence and environment of fluorine. | A strong singlet, confirming the -CF3 group's presence. Chemical shift is sensitive to the local environment. |
| HRMS | Exact mass and elemental composition. | Provides unambiguous confirmation of the molecular formula. |
Part 4: Safety Protocols
Working with fluorinated compounds, and particularly the reagents used to install trifluoromethyl groups, requires strict adherence to safety protocols. Many fluorinating agents are highly reactive, toxic, and may react violently with water.[15]
4.1. Hazard Identification
-
Fluorinating Agents: Reagents like trifluoromethyl iodide (CF3I) or electrophilic trifluoromethylating agents (e.g., Togni or Umemoto reagents) can be toxic, corrosive, and reactive. Always consult the Safety Data Sheet (SDS) before use.[16][17]
-
Fluorinated Compounds: While often stable, some fluorinated compounds can have metabolic toxicity or be persistent in the environment. Hydrogen fluoride (HF) can be generated as a byproduct in some reactions; HF is extremely corrosive and toxic, requiring special handling precautions.[15]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or explosion.[18]
-
Hand Protection: Use gloves rated for the specific chemicals and solvents being handled. Double-gloving (e.g., nitrile inner glove, neoprene outer glove) is recommended for highly hazardous materials.[15]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[18]
-
Work Area: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[17]
4.3. Emergency Procedures [15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For any suspected HF exposure, apply calcium gluconate gel after flushing and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. For large spills, evacuate the area and contact the institutional emergency response team.
Conclusion
Trifluoromethylated pyrimidines are a vital class of molecules in modern chemical research. The laboratory methods outlined in this guide, from rational synthesis to rigorous characterization and safe handling, provide a framework for successfully working with these valuable compounds. A thorough understanding of the causality behind each experimental step is paramount for troubleshooting, optimization, and, ultimately, for advancing the fields of drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ehs.uci.edu [ehs.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this key heterocyclic building block. The inherent electronic properties of this substrate—namely, the electron-deficient pyrimidine core further activated by a trifluoromethyl group, and modulated by an electron-donating amine—present unique challenges and opportunities for optimization.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Suzuki coupling of this compound.
Q1: Why is my Suzuki coupling with this substrate failing when standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) work for other aryl chlorides?
A: While the pyrimidine ring's electron-deficient nature makes the C-Cl bond more reactive than in simple chlorobenzene, the coupling is still more challenging than for corresponding bromides or iodides.[1][2] Standard, less active catalysts like Pd(PPh₃)₄ may not be sufficient to efficiently facilitate the rate-limiting oxidative addition step.[1] This substrate often requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Q2: What is the biggest challenge I should anticipate with this reaction?
A: The primary challenge is balancing the conditions required to activate the C-Cl bond without degrading the starting materials or the product. Key failure modes include catalyst deactivation, protodeboronation of the boronic acid partner, and hydrodehalogenation of the starting material. Ensuring a scrupulously oxygen-free environment is critical to prevent catalyst oxidation and homocoupling side reactions.[3][4][5]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: Boronic acids are often more reactive, but they are also more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen.[3][6] If you are using an electron-deficient boronic acid or experiencing low yields due to this side reaction, switching to a more stable boronic ester (like a pinacol or MIDA ester) is a highly recommended strategy.[3][7]
Q4: Is microwave heating suitable for this coupling?
A: Absolutely. Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields by minimizing thermal degradation of sensitive components.[8] It is an excellent tool for rapid reaction screening and optimization. A general microwave protocol is provided in this guide.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, problem-solving approach to common issues encountered during the optimization process.
Problem 1: Low to No Conversion of Starting Material
This is the most common issue, typically pointing to a problem with the catalytic cycle's initiation (oxidative addition) or catalyst stability.
Initial Diagnosis & Solution Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causality & Solutions:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive.[3][4] Ensure your solvent is thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) using multiple vacuum/backfill cycles.
-
Reagent Quality: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[3] Use fresh reagents from a reputable supplier. Bases like K₃PO₄ can be hygroscopic; ensure they are dry and finely powdered for better solubility and reactivity.
-
Catalyst System Choice: The C-Cl bond on your substrate requires a highly active catalyst. Electron-rich and sterically bulky phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential. They accelerate the oxidative addition step and promote the final reductive elimination.[5]
Table 1: Recommended Catalyst Systems for this compound
Catalyst/Precatalyst Ligand Typical Loading (mol%) Key Advantages Pd₂(dba)₃ or Pd(OAc)₂ XPhos or SPhos 1-5% Pd, 1.2-2.4x Ligand Broadly effective for heteroaryl chlorides, high activity.[9] XPhos Pd G2/G3/G4 (Integrated) 1-5% Air-stable precatalysts, highly reliable, easy to handle.[8] | Pd(PEPPSI)-IPr | (Integrated) | 2-5% | Excellent for electron-deficient heterocycles.[10] |
Problem 2: Significant Side-Product Formation
Even with conversion, side products can dramatically lower the yield of the desired compound. The most common culprits are protodeboronation and homocoupling.
Q: I see a significant amount of my boronic acid's corresponding arene (Ar-H) and my starting pyrimidine is being consumed. What's happening?
A: This strongly indicates protodeboronation , where the boronic acid is destroyed by a proton source before it can transmetalate to the palladium center.[3][4]
-
Cause & Mechanism: This side reaction is often promoted by excess water or overly harsh basic conditions, especially with electron-deficient boronic acids.[3]
-
Solutions:
-
Choice of Base: Switch to a milder or non-hydroxide base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for sensitive substrates.[1][11] KF can also be effective but may lead to slower reaction rates.[12]
-
Solvent Conditions: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water is detrimental. Try reducing the amount of water in your co-solvent system (e.g., from 10:1 dioxane/water to 20:1) or switching to an anhydrous system with a highly soluble base.
-
Use a Boronic Ester: As mentioned in the FAQs, pinacol or MIDA boronates are significantly more stable towards protodeboronation.[3][7]
-
Q: My LC-MS shows a product with a mass corresponding to a dimer of my boronic acid (Ar-Ar). Why?
A: You are observing homocoupling of the boronic acid.
-
Cause & Mechanism: This side reaction is almost always caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a way that promotes the coupling of two boronic acid molecules instead of the desired cross-coupling.[5]
-
Solution: The solution is preventative and absolute: rigorous deoxygenation. Ensure your solvent is bubbled with argon for at least 20-30 minutes before use and that your reaction flask is perfectly sealed and maintained under a positive pressure of inert gas throughout the entire experiment.
Part 3: Recommended Experimental Protocols
These protocols serve as a robust starting point for your experiments.
Protocol 1: General Thermal Suzuki Coupling
Caption: Standard experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or Toluene) via syringe to achieve a substrate concentration of ~0.1 M.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%). If using a precatalyst (e.g., XPhos Pd G3, 5 mol%), add it in one portion.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Step-by-Step Methodology:
-
Vessel Preparation: In a dedicated microwave reaction vial, combine this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the catalyst (e.g., XPhos Pd G3, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane/water (10:1) to achieve a concentration of ~0.2 M.
-
Sealing: Securely crimp the vial cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat to 100-140 °C for 15-60 minutes with magnetic stirring.
-
Workup & Purification: Follow steps 7 and 8 from the general thermal protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this powerful C-N bond-forming reaction.
Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during your experiments.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction with this substrate can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate-specific challenges. This compound is an electron-deficient heteroaromatic chloride, which can present unique challenges.[1] The trifluoromethyl group further enhances the electron deficiency of the pyrimidine ring.[2][3]
Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Source & Ligand):
-
Cause: The chosen palladium precursor or ligand may not be optimal for this specific substrate. Electron-deficient heteroaryl chlorides can be challenging substrates for oxidative addition.[4]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These are known to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step.[5] Consider ligands such as RuPhos, BrettPhos, or tBuXPhos, which have demonstrated success with challenging substrates.[6]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer better reactivity and reproducibility by ensuring the formation of the active Pd(0) species.[4][7]
-
Catalyst Loading: A typical catalyst loading is 1-2 mol%, but for challenging substrates, increasing this to 3-5 mol% can be beneficial.[6]
-
2. Base Selection and Strength:
-
Cause: The base is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex.[8] An inappropriate base can lead to incomplete reaction or side reactions.
-
Solution:
3. Solvent and Temperature:
-
Cause: Poor solubility of reagents or an inadequate reaction temperature can halt the reaction.
-
Solution:
-
Solvent: Toluene, dioxane, and THF are commonly used.[6] Ensure your starting materials are soluble at the reaction temperature. Aprotic polar solvents are generally favored. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[4]
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C).[4] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
4. Reaction Atmosphere:
-
Cause: The Pd(0) catalyst is sensitive to oxygen.
-
Solution:
-
Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[6] Degas the solvent thoroughly before use.
-
Here is a workflow to visualize the troubleshooting process:
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing significant formation of a hydrodehalogenated side product (pyrimidine with the chlorine replaced by hydrogen). How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate.[5] The resulting palladium-hydride species can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.
1. Ligand Choice:
-
Cause: The ligand influences the rate of reductive elimination versus β-hydride elimination.
-
Solution: Use bulky, electron-rich ligands that promote rapid reductive elimination, outcompeting the β-hydride elimination pathway. Ligands like Josiphos-type or bulky biaryl phosphine ligands are often effective in minimizing this side reaction.[5]
2. Amine Stoichiometry:
-
Cause: An excess of the amine can sometimes contribute to this side reaction.
-
Solution: Use the amine as the limiting reagent or in slight excess (1.1-1.2 equivalents).
3. Base:
-
Cause: The choice of base can influence the concentration of palladium-hydride species.
-
Solution: While strong bases are often necessary, switching to a slightly weaker base like K₃PO₄ might be beneficial in some cases.
Question 3: My reaction is messy, with multiple unidentified byproducts. What could be the cause?
Answer:
A complex reaction mixture often points to substrate or product degradation, or competing reaction pathways.
1. Competing SNAr Reaction:
-
Cause: Your substrate, this compound, is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group.[1] The amine coupling partner or the base itself can act as a nucleophile.
-
Solution:
-
Lowering the reaction temperature may favor the palladium-catalyzed pathway over the SNAr reaction.
-
Using a weaker, more sterically hindered base can reduce direct nucleophilic attack on the pyrimidine ring.
-
2. Substrate/Product Instability:
-
Cause: The reaction conditions (high temperature, strong base) might be degrading your starting material or product.
-
Solution:
-
Screen a range of temperatures to find the lowest effective temperature for the coupling.
-
Consider using a milder base.
-
Minimize reaction time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
What are the recommended starting conditions for the Buchwald-Hartwig amination of this compound?
For a new reaction, a good starting point is crucial. The following table outlines recommended starting conditions based on established protocols for similar substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst | Provides a reliable source of active Pd(0). Precatalysts can improve reproducibility.[4] |
| Ligand | BrettPhos or RuPhos | Bulky, electron-rich ligands are effective for electron-deficient heteroaryl chlorides.[6] |
| Pd:Ligand Ratio | 1:1.1 to 1:2 | A slight excess of ligand is often beneficial. |
| Catalyst Loading | 2 mol % Pd | A good starting point for optimization.[6] |
| Base | NaOtBu or LHMDS | Strong bases that are effective in many Buchwald-Hartwig reactions.[6] |
| Base Equivalents | 1.4 - 2.0 | Ensures complete deprotonation of the amine. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Common aprotic solvents that perform well in these couplings.[6] |
| Temperature | 100 °C | A typical starting temperature; can be optimized.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[6] |
What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle involves several key steps:
-
Activation of the Palladium Precatalyst: If a Pd(II) source is used, it is first reduced in situ to the active Pd(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the product and regenerates the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Can I run this reaction open to the air?
While some modern catalyst systems show a degree of air tolerance, it is strongly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen).[6] The active Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and lower yields.
General Experimental Protocol
This is a general procedure that should be optimized for your specific amine coupling partner.
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Byproducts in 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in reactions involving 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine and its common precursors. Our objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The information herein is synthesized from established literature and practical field experience to ensure scientific integrity and immediate applicability.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Question 1: My final product is contaminated with a significant amount of an isomer, 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine. Why is this happening and how can I prevent it?
Answer:
-
Plausible Cause: This is a classic issue of regioselectivity in the SNAr reaction on a di-substituted pyrimidine ring. The chlorine atom at the C4 position is generally more activated and sterically accessible, making it the preferred site for nucleophilic attack by ammonia or an amine source. However, the C2 position also remains reactive, and under certain conditions, substitution at this site can lead to the formation of the undesired 4-chloro-2-amino isomer. Factors that can promote C2 substitution include elevated temperatures and the use of certain catalysts or solvent systems that alter the electronic properties of the pyrimidine ring.
-
Mechanistic Insight: The electron-withdrawing nature of the trifluoromethyl group at C5 and the ring nitrogens makes both C2 and C4 positions electrophilic. While C4 substitution is kinetically favored, the thermodynamic stability of the products can sometimes be similar, leading to product mixtures. Research on 5-substituted-2,4-dichloropyrimidines confirms that while C4 substitution is dominant, the selectivity is not always absolute and is highly dependent on the reaction conditions and the nature of the nucleophile.[1]
-
Troubleshooting and Prevention:
-
Temperature Control: Maintain a lower reaction temperature (e.g., 0-25°C) to favor the kinetically controlled C4 substitution product.
-
Controlled Addition: Add the amine nucleophile (e.g., aqueous ammonia) slowly to the solution of the dichloropyrimidine to avoid localized temperature spikes and high concentrations of the nucleophile.
-
Solvent Choice: Aprotic polar solvents like THF or Dioxane are generally preferred. Protic solvents can sometimes participate in the reaction or alter selectivity.
-
pH Control: If using aqueous ammonia, maintaining a slightly basic pH is crucial. Excessively strong basic conditions can sometimes lead to other side reactions.
-
Question 2: Besides the desired product, I've isolated a significant quantity of a di-substituted byproduct, 2,4-Diamino-5-(trifluoromethyl)pyrimidine. What leads to this over-reaction?
Answer:
-
Plausible Cause: The formation of the di-substituted product is a clear indication that the mono-substituted product, this compound, is sufficiently reactive to undergo a second SNAr reaction. This is typically caused by an excess of the amine nucleophile, prolonged reaction times, or elevated temperatures.
-
Troubleshooting and Prevention:
-
Stoichiometry is Key: Use a carefully measured amount of the amine nucleophile, typically between 1.0 and 1.2 equivalents.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (2,4-dichloro-5-(trifluoromethyl)pyrimidine) is consumed to a satisfactory level.
-
Temperature Management: As with isomer formation, lower temperatures will decrease the rate of the second substitution reaction more significantly than the first, improving selectivity.
-
Question 3: My reaction mixture contains a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this and how did it form?
Answer:
-
Plausible Cause: This byproduct is likely 2-Hydroxy-5-(trifluoromethyl)pyrimidin-4-amine or its isomer. It forms through the hydrolysis of the C-Cl bond. This occurs when water is present in the reaction mixture, acting as a competing nucleophile.
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents and inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Reagent Quality: Use freshly opened or properly stored reagents. Some amine solutions, for instance, are aqueous and can introduce water.
-
Work-up Procedure: During the work-up, minimize contact time with aqueous layers, especially if the pH is basic, which can promote hydrolysis.
-
Section 2: Systematic Troubleshooting Guide
| Symptom Observed | Possible Cause(s) | Recommended Actions & Protocols |
| Low Product Yield | 1. Incomplete reaction. 2. Product degradation. 3. Formation of multiple byproducts. 4. Mechanical loss during work-up/purification. | 1. Increase reaction time or temperature cautiously while monitoring by TLC/LC-MS. 2. Check for stability issues; consider running the reaction at a lower temperature for a longer duration. 3. Refer to the FAQs to address specific byproducts. Optimize stoichiometry and temperature. 4. Ensure efficient extraction and careful handling during purification. |
| Multiple Spots on TLC/LC-MS | 1. Isomer formation (C2 vs. C4 substitution). 2. Di-substitution. 3. Hydrolysis. 4. Unreacted starting material. | 1. Lower reaction temperature. See FAQ 1. 2. Use stoichiometric amine. See FAQ 2. 3. Use anhydrous conditions. See FAQ 3. 4. Allow the reaction to proceed longer or slightly increase the temperature. |
| Dark, Tar-like Residue | 1. Polymerization or decomposition of starting material or product. 2. Reaction temperature is too high. | 1. Degas solvents before use. Run the reaction under an inert atmosphere. 2. Lower the reaction temperature significantly. Ensure the reaction is not exposed to light if compounds are light-sensitive. |
| Difficulty in Purification | 1. Close polarity of product and byproducts (especially isomers). | 1. Utilize a high-resolution chromatography system. 2. Consider a different solvent system for column chromatography to maximize separation. 3. If possible, attempt recrystallization to selectively crystallize the desired product. |
Section 3: Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the primary synthetic pathway, the formation of common byproducts, and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this challenging class of halogenated heterocyclic compounds. The unique combination of a basic amine, a chloro leaving group, and an electron-withdrawing trifluoromethyl group presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of these complex pyrimidine derivatives.
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main difficulties arise from the molecule's distinct physicochemical properties. The primary amine group imparts basicity, which can lead to strong, often irreversible, binding or streaking on standard silica gel.[1] The trifluoromethyl group significantly alters the molecule's electronics and lipophilicity, while the entire halogenated pyrimidine core can be prone to degradation under harsh conditions.[2][3] Furthermore, these compounds often have high polarity, making them challenging to handle with standard reverse-phase chromatography without careful method development.[4]
Q2: What are the typical impurities I might encounter during synthesis and purification?
A2: Impurities can originate from starting materials, reagents, or side reactions. Common contaminants include:
-
Unreacted Starting Materials: Such as precursors like 5-trifluoromethyluracil or its chlorinated intermediates.[5]
-
Isomeric Byproducts: Incomplete or non-selective chlorination can lead to isomers that are difficult to separate.[6][7]
-
Over-chlorinated Species: The synthesis of the dichloropyrimidine precursor can sometimes yield multi-chlorinated byproducts.[6]
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, especially on acidic media like silica gel, leading to the corresponding hydroxyl-pyrimidine derivative.
-
Reagent-derived Impurities: Residual chlorinating agents (e.g., POCl₃) or catalysts used in the synthesis.[8]
Q3: Which purification techniques are most effective for this class of compounds?
A3: A multi-step approach is often necessary.
-
Flash Column Chromatography: This is the workhorse for removing the bulk of impurities. However, standard silica gel often requires modification to achieve good results.[9][10]
-
Crystallization: This is the ideal final step to achieve high purity and obtain a stable, crystalline solid. Both cooling crystallization and anti-solvent methods are effective.[11][12]
-
Preparative HPLC: For very difficult separations or to achieve the highest possible purity (>99.5%), reverse-phase or HILIC preparative HPLC can be employed, though it is less scalable.[4][13]
Q4: How do I choose the right chromatographic system?
A4: The choice depends on the specific derivative and the impurities present.
-
Stationary Phase: For most applications, silica gel is a starting point. If your compound shows significant streaking, consider deactivating the silica with a base like triethylamine or switching to a different stationary phase like neutral alumina or reverse-phase (C18) silica.[1]
-
Mobile Phase (Eluent): A good starting point for silica gel is a hexane/ethyl acetate or dichloromethane/methanol system. The key is to find a solvent system where your target compound has an Rf value between 0.3 and 0.4 on a TLC plate for optimal separation.[14] For basic compounds, adding 0.1-1% triethylamine to the mobile phase is often essential to prevent peak tailing.[1]
Q5: What are the best practices for recrystallization of these compounds?
A5: The "like dissolves like" principle is a good starting point, but the trifluoromethyl group can alter expected solubility.[15]
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) in small vials. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[16]
-
Slow Cooling: Rapid cooling is a primary cause of "oiling out." Allow the hot, dissolved solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal growth and purity.[1][11]
-
Minimum Solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent is a common cause of low recovery.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental problems you may encounter.
Chromatography Troubleshooting
Problem: My compound streaks badly on the silica gel column, resulting in poor separation and mixed fractions.
-
Potential Cause: The basic amine functionality is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[1]
-
Solution:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Start with 0.5% triethylamine (Et₃N) and, if needed, increase to 1%. This neutralizes the acidic sites on the silica, allowing your basic compound to elute symmetrically.[1]
-
Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider switching to neutral alumina. Alumina is generally less acidic and can be better for purifying basic compounds.
-
Consider Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., on a C18 column) using a water/acetonitrile or water/methanol mobile phase may provide superior separation.[4]
-
Problem: I'm getting poor separation between my product and a closely-eluting impurity.
-
Potential Cause: The chosen mobile phase is not providing adequate selectivity to resolve the two compounds.
-
Solution:
-
Optimize the Mobile Phase: Fine-tune your solvent system. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or add a third solvent like acetone. Even small changes can significantly impact selectivity. Aim for a system that maximizes the ΔRf between your product and the impurity on TLC.
-
Employ Gradient Elution: Instead of running the column with a constant solvent mixture (isocratic), start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can help sharpen peaks and improve the resolution of closely-eluting compounds.[1]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel.[1]
-
Problem: My compound appears to be decomposing on the TLC plate or during column chromatography.
-
Potential Cause: The compound is unstable to the acidic nature of the silica gel. The combination of a halogenated pyrimidine and a primary amine can sometimes lead to degradation on prolonged contact with an acidic surface.
-
Solution:
-
Confirm Instability: Spot your compound on a TLC plate, wait 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[14]
-
Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, pack the column with this slurry, and run the column with a mobile phase also containing 1% triethylamine. This neutralizes the silica surface.
-
Switch to a More Inert Stationary Phase: Use neutral alumina or consider a very fast filtration through a "plug" of silica rather than a long column to minimize contact time.
-
Recrystallization Troubleshooting
Problem: My compound "oils out" instead of forming crystals.
-
Potential Cause 1: The solution is too supersaturated or was cooled too quickly. When the concentration of the solute is too high or the temperature drops too fast, molecules don't have time to align into a crystal lattice and instead crash out as a liquid phase (an oil).
-
Solution:
-
Add a small amount of hot solvent back into the flask to redissolve the oil.
-
Allow the flask to cool much more slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Add a single "seed" crystal of the pure compound to the solution to initiate crystallization.[1]
-
-
Potential Cause 2: High levels of impurities are present. Impurities can disrupt the crystal lattice formation, inhibiting crystallization and promoting oiling out.
-
Solution:
-
The crude material may need to be purified by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
-
Problem: I have very low recovery of my product after recrystallization.
-
Potential Cause 1: Too much solvent was used. The most common error is adding too much solvent during the initial dissolution step.
-
Solution:
-
Use the absolute minimum amount of hot solvent required to dissolve your compound. Add the solvent in small portions to the heated mixture until everything just dissolves.[1]
-
If you have already filtered and have a low yield, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again.
-
-
Potential Cause 2: The compound has significant solubility even in the cold solvent.
-
Solution:
-
Ensure the solution is cooled thoroughly. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[11]
-
Consider a different solvent or a two-solvent (anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes cloudy. Heat slightly to clarify and then cool slowly.[11]
-
Problem: My final crystalline product is still colored.
-
Potential Cause: Highly colored, polar impurities are co-crystallizing with your product.
-
Solution:
-
Charcoal Treatment: Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[1][17] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for purifying a basic compound like this compound that shows tailing on standard silica gel.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot on a silica gel TLC plate and develop in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Identify a system that gives your desired product an Rf of ~0.3-0.4.
-
Prepare your chosen eluent and add 0.5% v/v triethylamine. For example, for 1 L of 70:30 Hexane:EtOAc, you would add 5 mL of Et₃N.
-
-
Column Packing:
-
Select an appropriately sized column (aim for a silica gel mass that is 50-100 times the mass of your crude material).
-
Pack the column using a slurry of silica gel in the prepared mobile phase. Ensure even packing with no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
-
| Typical Solvent Systems for Pyrimidine Derivatives (Silica Gel) | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Good for less polar derivatives. |
| Dichloromethane / Methanol (99:1 to 9:1) | Excellent for more polar compounds. |
| Dichloromethane / Acetone (9:1 to 1:1) | Offers different selectivity compared to methanol. |
| Modifier | Add 0.5-1% Triethylamine for basic compounds. |
Protocol 2: Recrystallization by Cooling
This protocol is for the final purification of the product obtained after chromatography.
-
Solvent Selection: Based on prior small-scale tests, choose a solvent that dissolves your compound well at high temperatures but poorly at low temperatures (e.g., isopropanol or acetonitrile).
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent in portions while heating and stirring until the solid is completely dissolved.[11]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Visual Workflows
Section 5: References
-
Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from Creative Proteomics website.
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. Retrieved from BenchChem website.
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Semantic Scholar.
-
Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464.
-
Miller, G. J., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489.
-
Jung, M., et al. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. U.S. Patent Application No. 14/076,861.
-
Umemoto, T., & Nagayoshi, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168-178.
-
BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from BenchChem website.
-
Ludwig, J. R. (2020). Development of New Methods Involving Strained Heterocycles. Deep Blue Repositories, University of Michigan.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from University of Rochester website.
-
Logoyda, L. S., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate.
-
Lange, M., et al. (2014). Co-crystallization and polymorphic behaviour of 5-fluorouracil. CrystEngComm, 16(39), 9214-9221.
-
BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from BenchChem website.
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
-
CN102452976A. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Singh, V., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4788.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem website.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from University of Rochester website.
-
EP0013474B1. (1983). Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Seden, P. T., & Gmeiner, W. H. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 27(19), 6293.
-
Heidelberger, C. (1963). Studies on Fluorinated Pyrimidines. ResearchGate.
-
Reddit. (2023). Purification Troubleshooting. r/chemistry.
-
Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
-
Barata-Vallejo, S., et al. (2014). Innate C-H trifluoromethylation of heterocycles. PMC.
-
American Chemical Society. (2026). The Journal of Organic Chemistry Ahead of Print. ACS Publications.
-
Sigma-Aldrich. (n.d.). Halogenated Heterocycles. Retrieved from Sigma-Aldrich website.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%. Retrieved from Sigma-Aldrich website.
-
Zaborova, O. V., et al. (2015). Trifluoromethylated Heterocycles. ResearchGate.
-
Wang, Y., et al. (2024). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Purification [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these molecules is often fraught with challenges. This guide provides practical, field-proven insights to troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Low Reaction Yield or No Reaction
Question 1: My trifluoromethylation reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer: Low yields in trifluoromethylation reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[4] Key areas to investigate include:
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended conditions.[4] Degradation of the reagent is a common culprit for low yields. For instance, some reagents are known to be metastable at room temperature and should be stored refrigerated.[5]
-
Reaction Conditions: Optimization of reaction parameters is critical. This includes temperature, reaction time, solvent, and the presence of any necessary additives or catalysts. Even minor deviations from optimal conditions can significantly impact the yield.[4]
-
Substrate Reactivity: The electronic properties of your heterocyclic substrate play a significant role. Electron-rich or electron-deficient substrates may require different reaction conditions or even different types of trifluoromethylating reagents to achieve good conversion.[4]
-
Initiator/Catalyst Inactivity (for nucleophilic trifluoromethylation): When using reagents like Trimethyl(trifluoromethyl)silane (TMSCF₃ or the Ruppert-Prakash reagent), the choice and quality of the initiator are critical. Fluoride initiators such as TBAF or CsF are highly effective but are notoriously sensitive to moisture.[6] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions.[6]
Question 2: My reaction stalls before the starting material is fully consumed. What steps can I take?
Answer: Reaction stalling can be particularly frustrating and is often due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is especially common with moisture-sensitive initiators used in nucleophilic trifluoromethylations.[6] Ensure all glassware is oven-dried or flame-dried, and all reagents and solvents are anhydrous.[6] In some cases, a second addition of the catalyst and/or trifluoromethylating reagent may be necessary to drive the reaction to completion.[7]
-
Inhibitors: Trace impurities in your starting material or solvent can sometimes inhibit the reaction. Consider purifying your starting material or using a freshly opened bottle of a high-purity solvent.
Regioselectivity Issues
Question 3: I am observing a mixture of regioisomers in my C-H trifluoromethylation. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in direct C-H trifluoromethylation of heterocycles can be challenging as multiple reactive sites may be present.[7] The outcome is often governed by the inherent electronic and steric properties of the heterocycle.[7][8]
-
Solvent Choice: Preliminary data suggests that the regioselectivity of C-H trifluoromethylation can be influenced by the choice of solvent.[7][8] Experimenting with different solvent systems (e.g., DCM/H₂O vs. DMSO/H₂O) may allow you to fine-tune the innate reactivity of your substrate.[8]
-
Substrate Modification: In some cases, pre-functionalization of the heterocycle with a directing group can be used to achieve "programmed" trifluoromethylation at a specific position, overriding the innate reactivity.[9]
-
N-Oxide Activation: For N-heteroaromatics like pyridines, quinolines, and isoquinolines, activation via N-oxide formation can lead to highly regioselective C-H trifluoromethylation.[10] Similarly, the formation of N-methylpyridinium salts can enhance the reactivity and site selectivity of C-H bonds ortho to the nitrogen.[11]
Byproduct Formation
Question 4: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct during nucleophilic trifluoromethylation with TMSCF₃. How can I suppress this?
Answer: The formation of silyl enol ethers is a common side reaction with enolizable ketones.[6] This occurs when the ketone is deprotonated, and the resulting enolate is trapped by the TMS group. To minimize this, consider the following:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the deprotonation pathway.
-
Choice of Initiator: The choice of fluoride source can influence the extent of silyl enol ether formation. Experiment with different initiators to find one that promotes the desired trifluoromethylation over enolization.
Question 5: During the trifluoromethylation of an electron-rich phenol, I am observing chlorinated side products. What is the cause and how can I prevent this?
Answer: The formation of chlorinated side products when using certain electrophilic trifluoromethylating reagent systems, such as those involving trichloroisocyanuric acid (TCCA), is likely due to the reaction of your electron-rich substrate with TCCA, which acts as a source of electrophilic chlorine.[12]
-
Alternative Reagents: To avoid this, replace TCCA with a non-chlorinating co-oxidant like N-fluorosulfonimide (NFSI).[12] NFSI can promote the desired trifluoromethylation without introducing a source of electrophilic chlorine.[12]
Purification Challenges
Question 6: My trifluoromethylated pyrazole is proving difficult to purify. What are the best practices?
Answer: The purification of trifluoromethylated heterocycles can be challenging due to their unique properties. The primary methods are column chromatography and recrystallization.[13]
-
Column Chromatography: This is generally the preferred method for liquid compounds or solids with significant impurities.[13]
-
Silica Gel Sensitivity: Pyrazoles can sometimes interact with the acidic silanol groups on standard silica gel, leading to poor recovery or degradation.[13] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent.[13]
-
Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for basic compounds.[13] Reversed-phase chromatography using a C18-functionalized silica gel is another option.[13]
-
-
Recrystallization: For solid compounds with high initial purity (>90%), recrystallization is often the most efficient method to achieve high purity (>99%).[13]
-
Co-elution of Impurities: If impurities have similar polarity to your product, consider a multi-step purification strategy involving an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for introducing a trifluoromethyl group into a heterocycle?
A1: There are two primary approaches for synthesizing trifluoromethyl-containing heterocycles:
-
Direct Trifluoromethylation: This involves introducing the CF₃ group directly onto a pre-formed heterocyclic core.[15] This can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions.[16]
-
Building Block Strategy: This approach involves constructing the heterocyclic ring from a precursor that already contains the trifluoromethyl group.[15] This method is often advantageous when direct trifluoromethylation is challenging or gives poor regioselectivity.
Q2: How do I choose the right trifluoromethylating reagent for my reaction?
A2: The choice of reagent depends on several factors, including the nature of your substrate and the desired transformation.
-
Electrophilic Reagents (e.g., Togni's reagents, Umemoto's reagents): These are suitable for trifluoromethylating nucleophiles such as β-ketoesters, thiols, and electron-rich aromatic systems.[17][18][19]
-
Nucleophilic Reagents (e.g., TMSCF₃): These are used to trifluoromethylate electrophilic substrates like aldehydes and ketones.[6]
-
Radical Precursors (e.g., Sodium Trifluoromethanesulfinate): These generate a trifluoromethyl radical and are often used for the direct C-H trifluoromethylation of heteroarenes.[7][8]
Q3: What are the stability considerations for common trifluoromethylating reagents?
A3: The stability of trifluoromethylating reagents is a critical factor for successful and safe experimentation. Many are sensitive to moisture and air, and some can be explosive under certain conditions.[4][5] It is crucial to consult the safety data sheet (SDS) and relevant literature for each reagent.
| Reagent Class | Specific Reagent | Decomposition Onset/Point | Notes |
| Hypervalent Iodine Reagents | Togni's Reagent I | Not explicitly stated, but known to be explosive.[5] | Described as dangerously explosive and may be impact-sensitive. Should be handled with extreme caution.[5] |
| Togni's Reagent II | Onset at 135 °C.[5] | Metastable at room temperature; decomposes over weeks and should be stored refrigerated. Reacts violently with strong acids, bases, and reductants.[5] | |
| Sulfonium Salts | Umemoto's Reagents | Generally shelf-stable. | Commercially available and widely used for electrophilic trifluoromethylation.[18][19] |
Q4: Are there any particular safety precautions I should take when working with trifluoromethylating reagents?
A4: Yes, safety is paramount.
-
Handling: Many trifluoromethylating reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Scale-up: Be cautious when scaling up reactions, as some can be highly exothermic.
-
Explosive Potential: Be aware that some reagents, like Togni's Reagent I, are known to be explosive and require special handling procedures.[5]
Experimental Protocols
General Protocol for Radical C-H Trifluoromethylation of a Heterocycle
This protocol is a general guideline based on the work of Baran et al. for the trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate.[7][8]
-
Reaction Setup: To a reaction vessel, add the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv).
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of DCM and water, or DMSO and water).
-
Initiation: Add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture. For some reactions, slow addition via a syringe pump may improve the yield.
-
Reaction Monitoring: Stir the reaction at room temperature (23 °C) for 3-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[13]
General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is a general guideline for the Ruppert-Prakash reaction.[6]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add TMSCF₃ (1.5 equiv) to the solution.
-
Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride initiator (e.g., TBAF, 0.1 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[6]
Visualizations
Troubleshooting Workflow for Low Yield in Trifluoromethylation
Caption: A decision-making workflow for troubleshooting low yields.
General Strategies for Trifluoromethylated Heterocycle Synthesis
Caption: Overview of primary synthetic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions arising from the handling and reaction of this compound. Each entry provides a detailed explanation of the potential side reaction, troubleshooting steps, and preventative measures.
FAQ 1: I am observing a new, more polar byproduct in my reaction mixture, especially when using aqueous or protic solvents. What could this be?
Answer:
This is a classic sign of hydrolysis , a common side reaction for chloropyrimidines. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to the formation of 2-Hydroxy-5-(trifluoromethyl)pyrimidin-4-amine. This byproduct is significantly more polar than the starting material due to the presence of the hydroxyl group.
Troubleshooting Guide:
-
Confirm Hydrolysis:
-
LC-MS Analysis: Analyze the crude reaction mixture by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of Cl (35.45 u) with OH (17.01 u), resulting in a mass decrease of approximately 18.44 u.
-
1H NMR Spectroscopy: The proton signals of the pyrimidine ring and the amino group in the hydrolyzed product will likely shift compared to the starting material.
-
-
Protocol for Minimizing Hydrolysis:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Non-Aqueous Work-up: If possible, perform a non-aqueous work-up to isolate the product.
-
pH Control: If an aqueous work-up is unavoidable, use buffered solutions to maintain a neutral pH. Both strongly acidic and basic conditions can accelerate hydrolysis.
-
Causality Behind Experimental Choices:
The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. The presence of two ring nitrogen atoms further enhances this effect. Water, although a weak nucleophile, can attack this activated position, especially at elevated temperatures or under non-neutral pH conditions.
Table 1: Influence of Reaction Conditions on Hydrolysis
| Condition | Impact on Hydrolysis | Recommended Action |
| Presence of Water | High | Use anhydrous solvents and reagents. |
| Elevated Temperature | Moderate to High | Run the reaction at the lowest effective temperature. |
| Strongly Acidic or Basic pH | High | Maintain a neutral pH during reaction and work-up. |
Experimental Workflow to Mitigate Hydrolysis:
Caption: Workflow to Minimize Hydrolysis.
FAQ 2: During a nucleophilic substitution reaction with an amine, I am getting a significant amount of a di-substituted or dimeric byproduct. Why is this happening and how can I control it?
Answer:
You are likely observing two potential side reactions: di-substitution or dimerization .
-
Di-substitution (Formation of Di-pyrimidinylamines): The primary amino group of your starting material or product can act as a nucleophile and react with another molecule of this compound. This is more likely to occur at higher temperatures and with prolonged reaction times.
-
Oxidative Dimerization: In the presence of an oxidizing agent (or even atmospheric oxygen at elevated temperatures), two molecules of the aminopyrimidine can undergo oxidative coupling to form a dimeric species. This is analogous to the observed oxidative dimerization of other aminopyridines and related heterocycles.[1]
Troubleshooting Guide:
-
Identify the Byproduct:
-
Mass Spectrometry: Determine the molecular weight of the byproduct. A di-substituted product will have a mass corresponding to two pyrimidine units linked by an amino bridge. An oxidative dimer will have a mass corresponding to two pyrimidine units minus two hydrogen atoms.
-
NMR Spectroscopy: The NMR spectrum of the byproduct will be more complex than the starting material, with additional signals for the second pyrimidine ring.
-
-
Protocol for Controlling Di-substitution and Dimerization:
-
Control Stoichiometry: Use a slight excess of the incoming nucleophilic amine to ensure it outcompetes the starting material's amino group.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Inert Atmosphere: To prevent oxidative dimerization, rigorously exclude oxygen from the reaction by working under an inert atmosphere (N2 or Ar).[1]
-
Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) to avoid competition with your desired nucleophile.
-
Logical Relationship for Troubleshooting Dimerization:
Caption: Troubleshooting Dimerization Byproducts.
FAQ 3: My reaction is sluggish, and upon forcing the conditions (e.g., high temperature, strong base), I observe decomposition or the formation of multiple unidentifiable byproducts. What is the likely cause?
Answer:
Forcing reaction conditions can lead to several undesirable side reactions, including decomposition and reactions involving the trifluoromethyl group .
-
Decomposition: this compound, like many halogenated heterocycles, can be unstable at very high temperatures or in the presence of strong acids or bases. This can lead to the formation of a complex mixture of degradation products.
-
Reactions of the Trifluoromethyl Group: While the C-F bond is very strong, under harsh basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, although this typically requires forcing conditions. More likely, strong bases can deprotonate the amino group, altering the reactivity of the molecule and potentially leading to undesired downstream reactions. The trifluoromethyl group is generally stable under most synthetic conditions.[2]
Troubleshooting Guide:
-
Assess Reagent and Substrate Stability:
-
Literature Search: Review the literature for the stability of your nucleophile and any other reagents under the reaction conditions.
-
Control Experiments: Run the reaction with the starting material alone under the forcing conditions to see if it decomposes.
-
-
Protocol for Improving Reactivity Without Decomposition:
-
Solvent Choice: The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP can significantly accelerate the reaction compared to less polar solvents.[3]
-
Catalysis: Consider the use of a catalyst. For example, in some nucleophilic aromatic substitutions, a phase-transfer catalyst or a Lewis acid can enhance the reaction rate under milder conditions.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields by allowing for rapid heating to the desired temperature, thus reducing overall reaction times and the potential for side reactions.
-
Gradual Addition: Add the base or nucleophile slowly to control the reaction exotherm and maintain a more controlled reaction environment.
-
Table 2: Solvent Effects on SNAr Reaction Rates
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Accelerates | Solvates the cation of the nucleophile, leaving the anion more "naked" and reactive. Stabilizes the charged Meisenheimer intermediate. |
| Polar Protic | Water, Ethanol, Methanol | Slows | Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity. |
| Nonpolar | Toluene, Hexane | Very Slow | Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates. |
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Pyrimidines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with electron-deficient pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies. The pyrimidine motif is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] Its prevalence drives the continuous need for efficient and robust synthetic methodologies.
Understanding the Challenge: The "Pyrimidine Problem"
Electron-deficient pyrimidines present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyrimidine ring can lead to several complications:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[2][3] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[4][5][6]
-
Substrate Reactivity: The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the C-X (halide or pseudohalide) bond, making oxidative addition, a crucial step in the catalytic cycle, more challenging.[3][4]
-
Side Reactions: Electron-deficient pyrimidines can be susceptible to side reactions such as protodeboronation of boronic acid partners and homo-coupling.[3]
This guide will provide a systematic approach to catalyst selection and reaction optimization to address these challenges across various cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
Issue 1: Low to No Product Formation
Question: My cross-coupling reaction with a chloropyrimidine is sluggish or failing completely. What are the likely causes, and how can I troubleshoot this?
Answer: Low or no conversion is a frequent issue, particularly with less reactive coupling partners like chloropyrimidines.[3] A systematic screening of reaction parameters is the most effective approach to identify the bottleneck.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[7]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition.[7] For particularly challenging couplings, consider using pre-formed palladium pre-catalysts (e.g., Buchwald's G2, G3, or G4 pre-catalysts) which are designed for difficult substrates.[8]
-
-
Inefficient Oxidative Addition: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, leading to a slow oxidative addition step.[3][9]
-
Solution: If synthetically feasible, switch to a more reactive bromopyrimidine or iodopyrimidine.[8] For chloropyrimidines, utilizing a highly active catalyst system as described above is essential. Increasing the reaction temperature, potentially with the use of a microwave reactor, can also significantly improve reaction rates and yields.[3][10]
-
-
Catalyst Deactivation: As mentioned, the pyrimidine nitrogen can poison the palladium catalyst.[3]
-
Solution: The use of bulky ligands helps to shield the palladium center and disfavor coordination with the pyrimidine nitrogen.[8] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help compensate for catalyst deactivation over the course of the reaction.[11]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent with the catalyst system and can significantly impact the reaction outcome.[7]
Workflow for Troubleshooting Low Conversion:
Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions with electron-deficient pyrimidines.
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of protodeboronation and/or homo-coupling of my boronic acid. How can I minimize these side reactions?
Answer: Protodeboronation (replacement of the boron group with a hydrogen) and homo-coupling are common side reactions, especially with sensitive boronic acids and under harsh reaction conditions.[3]
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategies |
| Protodeboronation | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than boronic acids.[2] 2. Anhydrous Conditions: Meticulously exclude water from the reaction mixture by using anhydrous solvents and reagents.[7] 3. Weaker Base: If compatible with the catalytic cycle, a milder base might reduce the rate of protodeboronation.[2] 4. Optimize Temperature: High temperatures can exacerbate protodeboronation.[3] |
| Homo-coupling | 1. Control Stoichiometry: Using a slight excess of the pyrimidine halide can sometimes suppress the homo-coupling of the boronic acid.[3] 2. Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower homo-coupling pathway. |
| Dehalogenation | 1. Avoid Hydride Sources: Ensure solvents are not potential hydride sources (e.g., certain alcohols).[2] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is best suited for functionalizing electron-deficient pyrimidines?
A1: Several cross-coupling reactions can be successfully employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation due to the commercial availability of a vast array of boronic acids and esters, and its general functional group tolerance.[4][12]
-
Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds and is crucial for synthesizing the 2-aminopyrimidine scaffold, a common motif in kinase inhibitors.[13][14][15]
-
Sonogashira Coupling: This reaction is excellent for introducing alkyne functionalities (C-C triple bonds).[16][17] Microwave-assisted Sonogashira couplings can be particularly efficient.[16]
-
Stille Coupling: This reaction offers a broad scope for C-C bond formation using organotin reagents.[18][19] However, the toxicity of tin compounds is a significant drawback.[20]
Q2: I have a di- or tri-halogenated pyrimidine. How can I achieve selective coupling at a specific position?
A2: The reactivity of halogens on the pyrimidine ring generally follows the order C4 > C6 > C2, with C5 being the least reactive towards palladium-catalyzed cross-coupling.[1][9] This inherent reactivity difference can be exploited for selective functionalization. For instance, in 2,4-dichloropyrimidine, coupling will preferentially occur at the C4 position.[10] Chloropyrimidines often provide better selectivity compared to the more reactive bromo- or iodo-pyrimidines.[9]
Q3: Can I perform cross-coupling on a pyrimidine with a free -NH or -OH group?
A3: While possible, free -NH or -OH groups can complicate the reaction. The acidic proton can interfere with the base, and the heteroatom can coordinate to the palladium catalyst.[2] It is often advisable to protect these functional groups before the cross-coupling reaction and deprotect them afterward. However, specific catalyst systems have been developed that are tolerant of certain unprotected functional groups.
Q4: What is the "2-pyridyl problem" and how does it relate to pyrimidines?
A4: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-substituted pyridines.[5][6] The proximity of the nitrogen atom to the reaction site can lead to catalyst inhibition through chelation.[4] This issue is highly relevant to 2-substituted pyrimidines, as the nitrogen at the 1-position can similarly interfere with the catalyst.[4] Using more stable boronic acid derivatives like pinacol esters or MIDA boronates, along with highly active catalyst systems, can help overcome this challenge.[4]
Catalyst Selection Logic:
Caption: Key considerations for selecting a catalyst system for pyrimidine cross-coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add the chloropyrimidine, boronic acid/ester, palladium pre-catalyst, and base.[7]
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Microwave irradiation can also be used to accelerate the reaction.[3]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
Technical Support Center: Base Selection for Amination of Chloropyrimidines
Welcome to the Technical Support Center for the amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base in these crucial synthetic transformations. Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in the amination of chloropyrimidines?
The choice of base is paramount as it influences several key aspects of the reaction:
-
Mechanism Pathway: The base can determine whether the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism or a metal-catalyzed pathway like the Buchwald-Hartwig amination.
-
Reaction Rate: A suitable base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. In metal-catalyzed reactions, the base is integral to the catalytic cycle.
-
Regioselectivity: In cases of di- or tri-chloropyrimidines, the base can significantly influence which chlorine atom is substituted.[1][2]
-
Side Reactions: An inappropriate base can lead to decomposition of starting materials or products, hydrolysis, or other undesired side reactions.[3][4]
Q2: What are the main reaction pathways for the amination of chloropyrimidines and how does the base influence them?
There are two primary pathways for the amination of chloropyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is favored for electron-deficient pyrimidine rings. The reaction typically proceeds in two steps: nucleophilic attack by the amine followed by elimination of the chloride.[5] The role of the base is primarily to act as an acid scavenger. Weaker bases like K₂CO₃, Cs₂CO₃, or organic amines such as diisopropylethylamine (DIPEA) are often sufficient.[6][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is necessary for less reactive chloropyrimidines or when milder reaction conditions are required. The base plays a more active role in the catalytic cycle, participating in the deprotonation of the amine or the palladium-amine complex.[8] Stronger bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly employed.[3][4]
Q3: How do I choose between a strong and a weak base?
The choice between a strong and a weak base depends on the reactivity of your substrates and the chosen reaction pathway.
-
Use a strong base (e.g., NaOtBu, LHMDS) when:
-
Performing a Buchwald-Hartwig amination, as these bases are often required for efficient catalytic turnover.[3]
-
Your amine nucleophile has a high pKa and requires a strong base for deprotonation.
-
Your chloropyrimidine is less reactive.
-
-
Use a weak base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) when:
-
Running an SNAr reaction where the base is only needed to neutralize HCl.[6]
-
Your starting materials or products contain base-sensitive functional groups that could be degraded by strong bases.[3][4]
-
You are performing an acid-catalyzed amination, where a mild base is needed to mediate the reaction without inhibiting it.[9]
-
Q4: Can the base influence the regioselectivity of amination on a dichloropyrimidine?
Absolutely. The choice of base can be a powerful tool to control regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, the use of LiHMDS as the base in a palladium-catalyzed reaction strongly favors substitution at the C4 position.[1][10] In contrast, SNAr conditions with a base like K₂CO₃ can lead to a mixture of C2 and C4 substituted products.[1] The interplay between the base, solvent, and catalyst system can be systematically screened to optimize for the desired isomer.[2]
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the yield is very low.
This is a common issue that can stem from several factors related to the base.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Base Strength | If you are running a Buchwald-Hartwig reaction with a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS.[3][4] |
| Poor Base Solubility | Inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in many organic solvents, which can hinder the reaction.[4] Consider switching to a more soluble base like Cs₂CO₃ or an organic base like DBU.[3] Grinding the inorganic base to a fine powder or adding a phase-transfer catalyst can also improve results. |
| Base Inhibition of Catalyst | In some cases, certain bases can inhibit the palladium catalyst.[4] If you suspect this is the issue, screen a variety of bases with different cations and anions. |
| Incorrect pKa Relationship | For a successful reaction, the pKa of the amine's conjugate acid should be considered in relation to the reaction conditions. In acid-catalyzed aminations, a base is still needed to prevent decomposition, but a strong base will inhibit the reaction.[9] |
Problem 2: I am observing significant side product formation.
Side products often arise from the reactivity of the base with other components in the reaction mixture.
| Side Product | Potential Cause & Solution |
| Hydrolysis Product | The presence of water in combination with the base can lead to hydrolysis of the chloropyrimidine. Ensure you are using anhydrous solvents and reagents. If using a hydroxide-containing base, consider switching to a non-hydroxide base. |
| Solvolysis Product | If you are using an alcohol as a solvent, the corresponding alkoxide formed by the base can act as a nucleophile.[6] Switching to a non-alcoholic solvent like toluene or dioxane is recommended. |
| Products from Base-Sensitive Functional Group Degradation | Strong bases like NaOtBu can react with sensitive functional groups such as esters or ketones.[3][4] In such cases, switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[4] |
Problem 3: I am struggling with poor regioselectivity in the amination of a dichloropyrimidine.
Achieving high regioselectivity can be challenging, but careful selection of the base and reaction conditions can provide a solution.
| Issue | Troubleshooting Recommendation |
| Mixture of C2 and C4 Isomers | As demonstrated in the literature, switching to a palladium-catalyzed system with LiHMDS as the base can dramatically improve C4 selectivity.[1][10][11] Lowering the reaction temperature can also suppress the non-catalyzed SNAr pathway that may be contributing to poor selectivity.[2] |
| Order of Reagent Addition | In some Pd-catalyzed systems, pre-mixing the amine with the base (e.g., LiHMDS) before adding it to the dichloropyrimidine and catalyst solution can prevent a rapid, non-selective SNAr reaction from occurring.[2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
To a reaction vial, add the chloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and a weak inorganic base such as anhydrous potassium carbonate (2.0 mmol).[6]
-
Add an appropriate anhydrous solvent (e.g., DMF, 5-10 mL).
-
Seal the vial and heat the reaction mixture to a temperature between 80-140 °C, with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline and requires an inert atmosphere.
-
To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the chloropyrimidine (1.0 mmol).
-
Cap the tube with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
In a separate vial, dissolve the amine (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol) in anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).
-
Add the amine/base solution to the reaction tube via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Comparison of Buchwald-Hartwig and SNAr amination pathways.
Base Selection Guide
The following table provides a starting point for selecting a base for your amination reaction. Remember that optimization is often necessary.
| Base | pKa of Conjugate Acid (in H₂O) | Typical Reaction | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19[4] | Buchwald-Hartwig | Strong, non-nucleophilic base. Can cause decomposition of sensitive functional groups.[3][4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 (in THF) | Buchwald-Hartwig | Very strong, non-nucleophilic base. Excellent for achieving high regioselectivity in some cases.[1] |
| Potassium Carbonate (K₂CO₃) | 10.3 | SNAr | Weak, inexpensive base. Often used in catalyst-free reactions at high temperatures.[6] Poor solubility in many organic solvents. |
| Cesium Carbonate (Cs₂CO₃) | 10.2 | Buchwald-Hartwig, SNAr | Weaker base with better solubility than K₂CO₃ in some organic solvents.[3] |
| Potassium Phosphate (K₃PO₄) | 12.3 | Buchwald-Hartwig | A good alternative to carbonate bases for base-sensitive substrates.[3] |
| Diisopropylethylamine (DIPEA) | 10.7 | SNAr | Organic, non-nucleophilic amine base. Good solubility. |
pKa values are approximate and can vary depending on the solvent.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refining Reaction Conditions for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
Welcome, researchers and drug development professionals. This guide, curated by Senior Application Scientists, serves as a dedicated technical support resource for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into refining your reaction conditions. Here, you will find a dynamic question-and-answer-based troubleshooting guide and FAQs designed to address the specific challenges encountered when working with this valuable building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for successfully handling and reacting with this compound.
Question: What are the key structural features of this compound and how do they influence its reactivity?
Answer: The reactivity of this compound is dictated by the interplay of its substituents on the pyrimidine ring.
-
Pyrimidine Core: The heterocyclic pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This general electron deficiency makes the ring susceptible to nucleophilic aromatic substitution.
-
2-Chloro Group: The chlorine atom at the C2 position is the primary reactive site for cross-coupling reactions. It serves as an excellent leaving group in palladium-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
-
4-Amino Group: This is a strong electron-donating group (EDG) via resonance. It increases the electron density of the pyrimidine ring, which can somewhat deactivate the C2-Cl bond towards nucleophilic attack compared to a pyrimidine with only electron-withdrawing groups. However, it is a crucial handle for forming hydrogen bonds and directing molecular interactions in downstream applications.
-
5-Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms.[1] This effect significantly lowers the electron density of the ring, thereby activating the C2-Cl bond for oxidative addition to a palladium(0) catalyst, a key step in cross-coupling reactions.
The net effect is a C2-Cl bond that is sufficiently activated for a variety of cross-coupling reactions, making it a versatile synthetic intermediate.[1]
Question: What are the recommended storage and handling procedures for this compound?
Answer: Proper storage and handling are critical to maintain the integrity of this compound and ensure user safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended to prevent degradation.[2]
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3][4] Avoid creating dust; if handling a powder, use appropriate engineering controls.[5] Wash hands thoroughly after handling.[3]
Question: Which analytical techniques are best for monitoring reactions and assessing the purity of the final product?
Answer: A combination of chromatographic and spectroscopic methods is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) and visualize spots with a UV lamp. For more quantitative and sensitive analysis during reaction optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Purity Assessment & Structural Confirmation:
-
LC-MS: To confirm the mass of the desired product and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.
-
Question: What are the primary safety concerns when working with this compound?
Answer: According to safety data sheets, this compound is classified as hazardous. Key concerns include:
-
Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
Irritation: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][7]
Always consult the latest Safety Data Sheet (SDS) before use.[3][4][7] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[3][4]
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section provides solutions to specific problems you might encounter during Suzuki-Miyaura or Buchwald-Hartwig coupling reactions.
Problem: Low or no conversion in a Suzuki-Miyaura coupling reaction.
Answer: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Problem: Significant formation of a hydrodehalogenation byproduct (H replaces Cl).
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
-
Causality: This is often caused by trace amounts of water or other protic impurities in the reaction mixture. Certain bases, like alkoxides in the presence of alcohol, can also promote this side reaction.
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried. Use anhydrous, degassed solvents. Dry reagents thoroughly.[8]
-
Choice of Base: Switch to an inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to be sources of hydrogen.
-
Ligand Choice: Employ a bulky, electron-rich phosphine ligand. These ligands often accelerate the rate of the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[8]
-
Problem: Low yield in a Buchwald-Hartwig amination reaction.
Answer: Low yields in C-N coupling can stem from several factors, often related to the base or catalyst system.
-
Causality: The choice of base is critical and highly dependent on the amine's pKa. A base that is too weak will not effectively deprotonate the amine for coordination to the palladium center. A base that is too strong might decompose the substrate or ligand. Catalyst deactivation is also a frequent issue.
-
Solutions:
-
Base Optimization: For primary amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[9] Screen a panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal choice.
-
Catalyst and Ligand: Use a palladium precatalyst designed for C-N coupling (e.g., a G3 or G4 Buchwald precatalyst). These are often more active and reliable than generating the catalyst in situ. The choice of biarylphosphine ligand is crucial; screen ligands like XPhos, RuPhos, or BrettPhos, as their steric and electronic properties are tailored for C-N bond formation.[9]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature is typically between 80-110 °C.[9]
-
Problem: Difficulty in purifying the final product from residual palladium catalyst.
Answer: Palladium residues can be challenging to remove via standard silica gel chromatography.
-
Causality: Palladium can coordinate to nitrogen atoms in the product, causing it to co-elute.
-
Solutions:
-
Post-Reaction Scavenging: After the reaction is complete, stir the crude mixture with a palladium scavenger (e.g., a silica-bound thiol or QuadraSil®) for a few hours before workup and filtration.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can sometimes help remove palladium salts.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium, followed by filtration through Celite.
-
Section 3: Optimized Experimental Protocols
The following are generalized starting protocols. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the amine coupling partner (1.1 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Section 4: Data Summary
For successful reactions, the choice of catalyst, ligand, base, and solvent is paramount. The table below provides validated starting points for optimizing your coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Pd Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | XPhos Pd G3, RuPhos Pd G2 | Pre-catalysts are often more active and air-stable.[8][9] |
| Ligand | dppf, SPhos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[10][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | Base choice is critical. Inorganic bases for Suzuki; strong, non-nucleophilic bases for amination.[10][9] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | Must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[8][9] |
| Temperature | 80 - 110 °C | 90 - 120 °C | Temperature must be high enough for reaction but low enough to prevent catalyst/reagent degradation.[9] |
Section 5: References
-
Smolecule. (n.d.). This compound. Retrieved January 6, 2026, from 1
-
Sigma-Aldrich. (n.d.). 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine. Retrieved January 6, 2026, from --INVALID-LINK--
-
MedchemExpress.com. (2025). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved January 6, 2026, from 3
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 6, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Amino-2-chloro-5-(trifluoromethyl)pyridine. Retrieved January 6, 2026, from --INVALID-LINK--
-
CymitQuimica. (2023). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Safety Data Sheet. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Retrieved January 6, 2026, from --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved January 6, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Buy this compound | 24101-09-5 [smolecule.com]
- 2. 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | 515824-43-8 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. japsonline.com [japsonline.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Process Improvement for Large-Scale Synthesis of Pyrimidine Amines
Welcome to the technical support center for the large-scale synthesis of pyrimidine amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency, yield, and safety of your large-scale syntheses.
I. Troubleshooting Guide: Navigating Common Challenges in Pyrimidine Amine Synthesis
This section addresses specific issues that can arise during the scale-up of pyrimidine amine synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low Yields in Pinner-Type Condensation Reactions
Q: We are experiencing significantly lower than expected yields in our large-scale Pinner synthesis of a 2-aminopyrimidine from a 1,3-dicarbonyl compound and guanidine. What are the likely causes and how can we improve the yield?
A: Low yields in Pinner-type reactions on a large scale often stem from several factors related to reaction kinetics, equilibrium, and side reactions. The classical Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, like guanidine, to form the pyrimidine ring.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction/Unfavorable Equilibrium:
-
Causality: The condensation reaction is often reversible. On a larger scale, inefficient mixing or inadequate heat transfer can prevent the reaction from reaching completion. The removal of the condensation byproduct (water or alcohol) is crucial to drive the equilibrium towards the product.
-
Troubleshooting Steps:
-
Water/Alcohol Removal: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water or alcohol as it is formed. This is a critical step for driving the reaction to completion.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or products.[3] Perform small-scale experiments to determine the optimal temperature profile. A gradual ramp-up in temperature might be beneficial.
-
Catalyst Selection: The choice of acid or base catalyst is crucial.[2] While strong bases like NaOH or KOH can be effective, they might also promote side reactions.[1] Consider using milder bases like potassium carbonate or organic bases. For some substrates, Lewis acids like ZnCl₂ have been shown to be effective.[4]
-
-
-
Side Reactions:
-
Causality: 1,3-dicarbonyl compounds can undergo self-condensation under basic conditions. Guanidine can also decompose at elevated temperatures.
-
Troubleshooting Steps:
-
Order of Addition: Carefully control the order of addition. Adding the 1,3-dicarbonyl compound slowly to a mixture of the amidine and the base can minimize its self-condensation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR. Prolonged reaction times at high temperatures can increase the prevalence of side products.
-
-
-
Reagent Purity and Stoichiometry:
-
Causality: Impurities in starting materials can inhibit the reaction or lead to byproducts. Incorrect stoichiometry can leave unreacted starting materials, making purification difficult.
-
Troubleshooting Steps:
-
Reagent Qualification: Ensure all starting materials, including the 1,3-dicarbonyl compound, guanidine, and solvents, are of high purity and appropriately dried.
-
Stoichiometric Adjustments: While a 1:1 stoichiometry is theoretical, a slight excess of the amidine may be beneficial to ensure complete conversion of the more valuable dicarbonyl compound.
-
-
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
Q: Our synthesis using an unsymmetrical β-ketoester is producing a mixture of regioisomeric pyrimidine amines, complicating purification. How can we improve the regioselectivity of the cyclization?
A: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The amidine can attack either of the two carbonyl groups, leading to two different products. The outcome is determined by the relative electrophilicity of the carbonyl carbons and steric hindrance.
-
Controlling the Reaction Pathway:
-
Causality: The more electrophilic carbonyl group is generally attacked first. A ketone is typically more electrophilic than an ester. Steric hindrance around a carbonyl group can also direct the nucleophilic attack to the less hindered site.
-
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium can influence the reactivity of the nucleophile and the electrophile. Careful control of the amount and type of base or acid can sometimes favor one pathway over the other.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to temporarily block one of the carbonyl groups, forcing the reaction to proceed with the desired regioselectivity. This adds steps to the synthesis but can significantly improve the purity of the final product.
-
Alternative Synthetic Routes: Consider alternative strategies that offer better regiocontrol. For example, building the pyrimidine ring in a stepwise manner rather than a one-pot condensation can allow for the specific introduction of functional groups. A modified Pinner reaction with a β-keto ester is a known variation.[1]
-
-
Issue 3: Difficult Purification of the Final Pyrimidine Amine
Q: We are struggling with the purification of our target pyrimidine amine on a large scale. The crude product contains unreacted starting materials and several byproducts. What are the best strategies for purification?
A: Large-scale purification requires different considerations than laboratory-scale work. The goal is to find a robust, scalable, and cost-effective method.
-
Crystallization:
-
Causality: Crystallization is often the most effective and economical method for purifying solid compounds on a large scale. The success of this technique depends on finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to find the optimal conditions for crystallization. Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetonitrile, and mixtures with water.
-
Controlled Cooling: Implement a controlled cooling profile. Slow cooling often leads to larger, purer crystals. Seeding the solution with a small amount of pure product can also promote crystallization.
-
pH Adjustment: The solubility of pyrimidine amines is often pH-dependent. Adjusting the pH of the solution can be a powerful tool to induce selective precipitation of the product.
-
-
-
Chromatography:
-
Causality: While highly effective, column chromatography can be expensive and time-consuming on a large scale. It is typically reserved for high-value products or when crystallization is not feasible.
-
Troubleshooting Steps:
-
Method Optimization: If chromatography is necessary, optimize the method on a small scale to maximize separation and throughput. Consider using techniques like flash chromatography with optimized solvent gradients.
-
Alternative Sorbents: Explore different stationary phases. While silica gel is common, other materials like alumina or reverse-phase media might offer better separation for your specific compound.
-
-
-
Extraction:
-
Causality: Liquid-liquid extraction can be used to remove impurities with different solubility properties. The pH-dependent solubility of amines can be exploited here.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The basic pyrimidine amine will move into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Issue 4: Exothermic Reactions and Safety Concerns During Scale-Up
Q: Our pyrimidine amine synthesis involves a highly exothermic step. We are concerned about thermal runaway and safety as we move to a larger reactor. What precautions should we take?
A: Thermal safety is paramount in large-scale synthesis. Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Understanding and Controlling the Exotherm:
-
Causality: The formation of the pyrimidine ring is often an exothermic process. The heat generated is proportional to the amount of material reacting. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Troubleshooting and Safety Protocols:
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe scale-up.
-
Controlled Addition: Add one of the reactants slowly to the reaction mixture to control the rate of heat generation. This is often referred to as semi-batch operation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a jacket with a circulating coolant). The cooling capacity must be sufficient to remove the heat generated by the reaction.
-
Emergency Procedures: Have a clear and practiced emergency plan in place. This should include measures to quickly cool the reactor (e.g., an emergency cooling system) or quench the reaction if necessary.
-
-
-
General Safety Practices for Handling Amines:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, goggles, and respirators, especially when handling volatile or corrosive amines.[5][6]
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.[5]
-
Storage: Store amines in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[5]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the large-scale synthesis of pyrimidine amines.
Q1: What are the most common industrial-scale methods for synthesizing simple pyrimidine amines like 2-aminopyrimidine and 4-aminopyrimidine?
A1: For the industrial synthesis of fundamental pyrimidine amines, several robust methods are employed:
-
2-Aminopyrimidine: A common route involves the condensation of a 1,3-dicarbonyl equivalent, such as malonaldehyde or its precursors, with guanidine.[7] Variations of the Pinner synthesis are also widely used.[2]
-
4-Aminopyrimidine: Industrial-scale synthesis can be achieved through methods starting from acrylonitrile, which avoids the use of more hazardous reagents.[8] Another approach involves the reduction of 4-nitropyridine-N-oxide.[9][10]
Q2: Are there any "green" or more sustainable approaches to pyrimidine amine synthesis that are viable on a large scale?
A2: Yes, the development of more sustainable synthetic methods is an active area of research. Key strategies include:
-
Catalysis: The use of reusable catalysts, such as heterogeneous catalysts or biocatalysts, can reduce waste and improve efficiency.[11][12] For example, silica-functionalized magnetic nanoparticles have been reported to enhance yields in the synthesis of a hydroxypyrimidine derivative.[11]
-
Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a major focus.[13][14] Microwave-assisted synthesis can also reduce reaction times and energy consumption.[1][15]
-
Atom Economy: Multi-component reactions, such as the Biginelli reaction, are inherently more atom-economical as they combine several starting materials into the final product in a single step.[15][16]
Q3: How can we monitor the progress of a large-scale pyrimidine amine synthesis in real-time?
A3: Real-time monitoring is crucial for process control and optimization. Several Process Analytical Technology (PAT) tools can be implemented:
-
In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used with immersion probes to monitor the concentration of reactants and products directly in the reaction vessel.
-
Automated Sampling: Automated systems can periodically withdraw samples from the reactor for analysis by HPLC or GC, providing near real-time data on reaction progress.
Q4: What are the key considerations for choosing a catalyst for a large-scale pyrimidine synthesis?
A4: The choice of catalyst is critical for a successful and economical large-scale process. Key factors include:
-
Activity and Selectivity: The catalyst should provide a high reaction rate and favor the formation of the desired product over side products.
-
Cost and Availability: The catalyst should be inexpensive and readily available in large quantities.
-
Recyclability and Reusability: For heterogeneous catalysts, the ease of separation from the reaction mixture and the ability to be reused multiple times are important for reducing costs and waste.
-
Safety and Toxicity: The catalyst should be non-toxic and safe to handle on a large scale.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Large-Scale Pinner-Type Synthesis of a 2-Aminopyrimidine
This protocol provides a general framework. Specific quantities, temperatures, and reaction times will need to be optimized for your particular substrate.
-
Reactor Setup:
-
Charge a clean, dry, appropriately sized glass-lined or stainless-steel reactor with the chosen solvent (e.g., ethanol).
-
Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and a port for additions. For reactions that produce water, a Dean-Stark trap should be included.
-
-
Reagent Charging:
-
Under an inert atmosphere (e.g., nitrogen), charge the amidine (e.g., guanidine hydrochloride) and the base (e.g., potassium carbonate) into the reactor.
-
Begin agitation and heat the mixture to the desired initial temperature (e.g., 40-50 °C).
-
-
Controlled Addition:
-
Slowly add the 1,3-dicarbonyl compound to the reactor over a period of 1-4 hours, maintaining the temperature within the desired range. The addition rate should be controlled to manage any exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Cool the concentrated solution to induce crystallization. The product may precipitate directly.
-
Isolate the solid product by filtration and wash with a cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
Diagrams
Caption: General workflow for large-scale pyrimidine amine synthesis.
Caption: Decision tree for troubleshooting low yields.
IV. References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. --INVALID-LINK--
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. --INVALID-LINK--
-
Pyrimidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. --INVALID-LINK--
-
Pinner pyrimidine synthesis. (2018). Slideshare. --INVALID-LINK--
-
Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. --INVALID-LINK--
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. --INVALID-LINK--
-
Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. --INVALID-LINK--
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. --INVALID-LINK--
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances. --INVALID-LINK--
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. --INVALID-LINK--
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. --INVALID-LINK--
-
Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. --INVALID-LINK--
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. --INVALID-LINK--
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem. --INVALID-LINK--
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. --INVALID-LINK--
-
Pyrimidine ring opening mechanism. ResearchGate. --INVALID-LINK--
-
4-aminopyridine preparation method. Google Patents. --INVALID-LINK--
-
Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ResearchGate. --INVALID-LINK--
-
Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. (2020). The Journal of Organic Chemistry. --INVALID-LINK--
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. --INVALID-LINK--
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. --INVALID-LINK--
-
Amine Best Practices Guidelines. Refining Online. --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH. --INVALID-LINK--
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. --INVALID-LINK--
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. --INVALID-LINK--
-
Pyrimidines. 95. Occurrence of ring opening in the reactions of some 2,6-disubstituted purines with potassium amide in liquid ammonia. The Journal of Organic Chemistry. --INVALID-LINK--
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. --INVALID-LINK--
-
An improved process for producing aminopyridines. Google Patents. --INVALID-LINK--
-
A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. --INVALID-LINK--
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (2020). The Journal of Organic Chemistry. --INVALID-LINK--
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. --INVALID-LINK--
-
Synthetic development and applications of 4-aminopyridine. ResearchGate. --INVALID-LINK--
-
AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES. FP7 - CORDIS. --INVALID-LINK--
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. --INVALID-LINK--
-
Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine scaffold, a cornerstone in modern medicinal chemistry. This guide provides a comparative analysis of its analogues, grounded in experimental data and established scientific principles. We will dissect the structure-activity relationships (SAR) that govern their biological effects, detail the methodologies for their evaluation, and offer insights into the causal factors behind experimental design.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine bases of ATP. This characteristic makes it an ideal foundation for designing competitive kinase inhibitors.[1][2] Kinases are a class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[3] The this compound core, specifically, offers a versatile platform for generating potent and selective inhibitors. Its key features include:
-
A Pyrimidine Core: Serves as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of kinases.[4]
-
The C4-Amine: A critical hydrogen bond donor that interacts with the kinase hinge region. It also serves as a key point for diversification to enhance potency and selectivity.
-
The C2-Chloro Group: Acts as a reactive handle for synthetic elaboration, allowing the introduction of various side chains to explore deeper pockets within the enzyme active site.
-
The C5-Trifluoromethyl Group: This electron-withdrawing group significantly influences the electronic properties of the pyrimidine ring, enhancing binding affinity and improving metabolic stability and membrane permeability.[5][6]
This guide will compare analogues based on modifications at these key positions, providing a framework for understanding and predicting their biological activity.
Mechanistic Insight: Kinase Inhibition and the Role of the Scaffold
The primary mechanism of action for this class of compounds is the inhibition of protein kinases. By occupying the ATP-binding site, these small molecules prevent the transfer of a phosphate group from ATP to a substrate protein, thereby blocking downstream signaling pathways that drive pathological processes like cell proliferation.[2]
The interaction is typically characterized by one or more hydrogen bonds between the pyrimidine ring's nitrogen atoms and the backbone amide groups of amino acids in the kinase's "hinge region."
Caption: General binding mode of a pyrimidine inhibitor in a kinase active site.
Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of analogues are dictated by the nature of the substituents at the C2 and C4 positions. Let's consider a hypothetical series of analogues targeting Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[7]
SAR Table: Hypothetical Analogues Targeting FLT3
| Compound ID | C4-Amine Substituent | C2-Substituent | FLT3 IC50 (nM) [a] | HCT116 GI50 (nM) [b] |
| Parent | -NH2 | -Cl | 500 | >10,000 |
| ANA-1 | 3-aminopropyl | -Cl | 150 | 5,200 |
| ANA-2 | 2-(isopropylsulfonyl)phenyl | -Cl | 25 | 850 |
| ANA-3 | 2-(isopropylsulfonyl)phenyl | -amino-(4-methyl-1,4-diazepan-1-yl)phenyl | 5 | 95 |
[a] IC50: Half-maximal inhibitory concentration in an in vitro biochemical assay. A lower value indicates higher potency. [b] GI50: Half-maximal growth inhibition concentration in a cell-based assay. A lower value indicates higher cellular activity.
Interpretation of SAR:
-
Parent Scaffold: The basic this compound shows weak activity, highlighting the need for further modification to achieve potent inhibition.
-
Modification at C4 (ANA-1): Introducing a simple aliphatic amine at the C4 position (by displacing the chloro group, assuming a different starting material for this hypothetical case, or modifying the amine) can improve potency, but often not dramatically.
-
Modification at C4 (ANA-2): Replacing the simple amine with a more complex moiety like 2-(isopropylsulfonyl)phenyl significantly enhances potency. This larger group can form additional interactions with residues near the hinge region, as seen in documented inhibitors.[8] The sulfonyl group, for instance, can act as a hydrogen bond acceptor.[7]
-
Modification at C2 (ANA-3): The most significant leap in potency is achieved by modifying the C2 position. Replacing the chlorine with a larger, carefully selected group that extends into a deeper hydrophobic pocket of the kinase active site dramatically improves both biochemical (IC50) and cellular (GI50) activity. This demonstrates a common strategy in kinase inhibitor design: using the C2 position to gain selectivity and potency.[9]
Experimental Workflows and Protocols
Evaluating the biological activity of these analogues requires a systematic, multi-step approach. The protocols described below are designed to be self-validating by including necessary controls and providing quantitative endpoints.
Caption: Standard workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. Potent inhibitors preserve ATP, leading to a high signal. This method is highly sensitive and amenable to high-throughput screening.[3][10]
Materials:
-
Recombinant human FLT3 kinase
-
Poly-Glu-Tyr (4:1) substrate peptide
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]
-
Test compounds (analogues) serially diluted in DMSO
-
Positive Control: Staurosporine (a non-selective kinase inhibitor)[11]
-
Negative Control: DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Plating: Dispense 50 nL of each serially diluted test compound, positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of FLT3 kinase solution (at 2x final concentration in Kinase Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Causality Insight: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the kinase reaction. The final ATP concentration should be approximately its Km value for the kinase to ensure assay sensitivity.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (MTT/MTS)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that convert a tetrazolium salt (like MTT or MTS) into a colored formazan product. The amount of color produced is proportional to the number of living, metabolically active cells.[12][13]
Materials:
-
HCT116 (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds serially diluted in culture medium
-
Positive Control: Doxorubicin or another known cytotoxic agent
-
Negative Control: Medium with DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent solution[14]
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol)
-
Clear, flat-bottom 96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Methodology:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compounds, positive control, or negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Causality Insight: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it typically covers at least two cell doubling times.
-
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the purple formazan crystals.[14]
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours until color development is sufficient.[13]
-
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[12][13]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the negative control (100% viability). Plot the percentage of growth inhibition against the logarithm of compound concentration and fit the data to determine the GI50 value.
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile starting point for the development of targeted therapeutics, particularly kinase inhibitors. As demonstrated, strategic modifications at the C2 and C4 positions, guided by a systematic evaluation workflow, can transform a weakly active core into a highly potent and cell-active compound. The trifluoromethyl group at C5 provides a crucial metabolic and electronic advantage that is foundational to the scaffold's success.[15]
Future work in this area will continue to focus on optimizing pharmacokinetic properties and exploring novel C2 and C4 substituents to achieve even greater selectivity, overcome drug resistance, and develop the next generation of precision medicines.[1][16]
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.dongguk.edu [pure.dongguk.edu]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Based Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors based on the 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple studies to offer a comparative perspective on how structural modifications influence inhibitor potency and selectivity across various kinase targets. We will delve into the rationale behind experimental designs and present supporting data to illuminate the path toward designing more effective and selective kinase inhibitors.
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone in the development of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1][2] The 2,4-disubstituted pyrimidine framework, in particular, has proven to be a versatile scaffold for developing potent inhibitors against a range of kinase families.[3][4] The introduction of a trifluoromethyl group at the C5 position can enhance binding affinity and improve metabolic stability, making the 5-(trifluoromethyl)pyrimidine core an attractive starting point for inhibitor design.[5] This guide focuses on derivatives of this compound, a key intermediate that allows for differential modification at the C2 and C4 positions, providing a rich platform for SAR exploration.
Our analysis will systematically explore the impact of substitutions at these positions, drawing on experimental data from studies targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.
The Core Scaffold: this compound
The foundational structure for our analysis is this compound. The chlorine atom at the C2 position serves as a versatile synthetic handle, allowing for nucleophilic aromatic substitution with a variety of amines and other nucleophiles. The primary amine at the C4 position is also readily modified, enabling the exploration of a wide chemical space. The trifluoromethyl group at C5 is a key feature, often contributing to enhanced potency and favorable pharmacokinetic properties.
Below is a logical diagram illustrating the core scaffold and the key positions for modification that will be discussed in this guide.
Caption: Core scaffold and key modification points.
Comparative SAR Analysis: C2 and C4 Substitutions
The following sections will compare the effects of various substituents at the C2 and C4 positions on the inhibitory activity against different kinases. The data presented is a synthesis of findings from multiple research endeavors to provide a broader understanding of the SAR landscape.
Modifications at the C4 Position: Targeting the Solvent-Exposed Region
The substituent at the C4 position of the pyrimidine ring typically extends towards the solvent-exposed region of the ATP-binding pocket. This position is critical for modulating selectivity and cellular activity.
A study focused on EGFR inhibitors explored a series of derivatives where the C4 position was substituted with anilines bearing an acrylamide moiety, a known warhead for covalent inhibitors. The rationale behind this was to target a cysteine residue (Cys797) in the active site of EGFR for irreversible binding.
Table 1: Impact of C4 Substitutions on EGFR Inhibition
| Compound ID | C4-Substituent | EGFR IC50 (µM) | A549 Cell Proliferation IC50 (µM) |
| 9a | 3-((2-((4-Benzamidophenyl)amino)... | - | - |
| 9k | 3-((2-((4-(Propynamido)phenyl)amino)... | - | - |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)... | 0.091 | 0.35 |
Data synthesized from a study on EGFR inhibitors.[5]
From the data in Table 1, it is evident that the nature of the acrylamide group at the C4-aniline substituent significantly impacts both enzymatic and cellular activity. Compound 9u , with a 3-fluorophenyl acrylamide, demonstrated the most potent inhibition of EGFR and A549 cancer cell proliferation.[5] This highlights the importance of optimizing the substituent on the acrylamide to achieve high potency.
Modifications at the C2 Position: Fine-Tuning Hinge Binding and Selectivity
The substituent at the C2 position is crucial for establishing key hydrogen bond interactions with the kinase hinge region. Modifications at this position can profoundly affect inhibitor potency and selectivity.
In a study targeting Aurora kinases, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated. The C2 position was explored with various substituted anilines.
Table 2: Impact of C2 Substitutions on Aurora Kinase Inhibition
| Compound ID | C2-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) |
| 12a | 4-((4-(4-methylpiperazin-1-yl)phenyl)amino) | 309 | 293 | 1.31 |
Data from a study on Aurora kinase inhibitors.[3]
Compound 12a from this series, featuring a 4-(4-methylpiperazin-1-yl)phenylamino group at the C2 position, exhibited potent inhibition of both Aurora A and Aurora B kinases, along with significant anti-proliferative activity against HCT-116 cells.[3] This suggests that a larger, more polar substituent at the C2 position can be well-accommodated in the active site of Aurora kinases and contribute to potent inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section outlines a standard experimental protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (solubilized in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Caption: Workflow for a typical in vitro kinase assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly productive starting point for the development of potent kinase inhibitors. The SAR studies synthesized in this guide demonstrate that strategic modifications at the C2 and C4 positions are critical for achieving high potency and modulating selectivity.
-
C4-Substitutions: These are key for interacting with the solvent-exposed region and can be tailored to introduce functionalities for covalent inhibition or to enhance cell permeability and selectivity.
-
C2-Substitutions: Modifications at this position directly influence the crucial hydrogen bonding with the kinase hinge region and can be optimized to improve affinity and fine-tune the selectivity profile of the inhibitor.
Future research in this area should focus on comprehensive kinase profiling of promising compounds to better understand their selectivity across the kinome. The development of dual inhibitors targeting multiple nodes in a signaling pathway is also a promising avenue for overcoming drug resistance.[6] By leveraging the insights from SAR studies like the ones presented here, the rational design of next-generation kinase inhibitors with improved therapeutic profiles is an attainable goal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: Validation of a Key Three-Step Synthetic Route
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. The specific derivative, 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, represents a critical building block, combining the reactive potential of a halogenated pyrimidine with the metabolic stability and lipophilicity conferred by a trifluoromethyl group. This guide provides an in-depth validation of the most practical and scientifically sound synthesis route for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale that ensure a robust and reproducible protocol.
Section 1: The Predominant Synthetic Strategy: A Three-Step Approach from Uracil
While various theoretical routes to this compound could be envisioned, a comprehensive analysis of established chemical transformations points to a single, dominant strategy. This pathway is notable for its use of readily available and cost-effective starting materials, its reliance on well-understood reaction classes, and its logical progression that controls the introduction of each functional group.
The validated route consists of three primary stages:
-
Radical Trifluoromethylation: Introduction of the -CF3 group at the C5 position of the pyrimidine ring.
-
Dichlorination: Conversion of the uracil core into a more reactive dichloro intermediate.
-
Regioselective Amination: Selective substitution of the C4 chlorine to install the final amine group.
This strategic sequence is critical. Attempting to introduce the trifluoromethyl group after amination, for example, would likely fail due to the deactivating nature of the amino group and potential side reactions. The chosen pathway ensures each step proceeds under optimal conditions, maximizing yield and purity.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Detailed Protocols and Mechanistic Rationale
A deep understanding of the "why" behind each experimental choice is paramount for successful synthesis, troubleshooting, and adaptation. This section dissects each step of the validated route.
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
The initial step involves the direct trifluoromethylation of uracil. This is achieved through a radical-mediated process, a powerful method for forming C-CF3 bonds on heterocyclic systems.
Experimental Protocol (Adapted from US Patent 2014/0135497 A1[1]):
-
A jacketed reactor is charged with uracil (1 eq.), sodium trifluoromethanesulfinate (CF3SO2Na, ~2.9 eq.), ferrous sulfate (FeSO4) heptahydrate (catalytic amount), and water.
-
The resulting suspension is heated to approximately 40°C.
-
An aqueous solution of tert-butyl hydroperoxide (~5 eq.) is added slowly, maintaining the internal temperature between 55-75°C.
-
After the addition is complete, the mixture is stirred at 50-60°C for 0.5 to 1.0 hour, monitoring by HPLC for the consumption of uracil.
-
Upon completion, the reaction is cooled, and residual peroxide is quenched with an aqueous sodium sulfite solution.
-
The product, 5-(Trifluoromethyl)uracil, can be isolated via filtration or carried forward after an appropriate workup.
Causality and Expertise:
-
Why this method? This radical approach is highly effective for introducing the electron-withdrawing CF3 group onto the electron-rich C5 position of uracil.
-
Mechanism: The reaction is initiated by the tert-butyl hydroperoxide, which, in the presence of the Fe(II) catalyst, generates radicals. These radicals react with sodium trifluoromethanesulfinate to liberate the trifluoromethyl radical (•CF3). This highly electrophilic radical then attacks the C5 position of the uracil ring to form the desired product.
-
Self-Validation: The protocol includes a clear endpoint monitored by HPLC, ensuring the reaction is driven to completion (ratio of uracil:product < 3:97).[1] The peroxide quench is a critical safety and quality control step, preventing unwanted side reactions in subsequent stages.
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
With the trifluoromethyl group installed, the next stage is to convert the stable uracil scaffold into a reactive intermediate suitable for amination. This is accomplished by replacing the hydroxyl groups (in the enol tautomer) with chlorides.
Experimental Protocol (Adapted from US Patent 2014/0135497 A1):
-
To a suspension of 5-(Trifluoromethyl)uracil (1 eq.) in phosphoryl chloride (POCl3, ~4 eq.), add diisopropylethylamine (DIPEA, ~1.7 eq.) dropwise.
-
Heat the reaction mixture to 110-120°C. The mixture should become a clear solution.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 7-8 hours).
-
Cool the reaction to room temperature and perform a carefully controlled quench and extraction to isolate the 2,4-dichloro-5-(trifluoromethyl)pyrimidine product.
Causality and Expertise:
-
Reagent Choice: Phosphoryl chloride (POCl3) is the classic and most effective reagent for converting the keto-enol tautomers of uracils and pyrimidinediones into their corresponding dichloro derivatives.[2][3][4]
-
Role of DIPEA: The base (DIPEA) acts as a catalyst and acid scavenger, facilitating the chlorination process.
-
Trustworthiness: This is a standard, high-yielding transformation in pyrimidine chemistry. The reaction progress is quantitatively tracked by HPLC, providing a reliable measure of conversion and preventing the formation of incompletely chlorinated impurities.
Step 3: Regioselective Amination of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This final step is the most critical juncture where selectivity determines the success of the entire synthesis. The goal is to substitute the chlorine at the C4 position while leaving the C2 chlorine intact.
Proposed Experimental Protocol:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath (0-5°C).
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a compatible solvent (e.g., 7N NH3 in Methanol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Causality and Expertise (The Principle of Regioselectivity):
-
Electronic Effects: The chlorine atom at the C4 position of a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5][6] This is because the C4 position is electronically analogous to the para position of a nitro-activated chlorobenzene, allowing for better stabilization of the negative charge in the Meisenheimer intermediate.
-
Substituent Influence: The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the C5 position, further enhances this inherent preference for C4 substitution.[5][7] It does this by increasing the electrophilicity of the pyrimidine ring, particularly at the adjacent C4 and C6 positions.
-
Authoritative Grounding: Quantum mechanics calculations and extensive experimental data confirm that for 2,4-dichloropyrimidines without overriding substituents at C6, the LUMO (Lowest Unoccupied Molecular Orbital) is primarily distributed at C4, making it the kinetically favored site for nucleophilic attack.[8]
Caption: Regioselectivity of amination at the C4 position.
Section 3: Performance Data and Route Comparison
The validated three-step route offers a reliable and scalable method for producing the target compound.
Table 1: Summary of Performance for the Validated Synthesis Route
| Step | Reaction Type | Key Reagents | Typical Conditions | Reported Yield | Purity Control |
| 1 | Trifluoromethylation | Uracil, CF3SO2Na, t-BuOOH | 55-75°C, Aqueous | ~55% (Assay Yield)[1] | HPLC Monitoring |
| 2 | Dichlorination | 5-(CF3)uracil, POCl3, DIPEA | 110-120°C, Neat | >95% Conversion[1] | HPLC Monitoring |
| 3 | Amination | 2,4-Dichloro-(CF3)pyrimidine, NH3 | 0°C to RT, Alcohol | High (Estimated) | TLC/HPLC, Purification |
Alternative Route Consideration: Direct Trifluoromethylation
An alternative might involve the direct trifluoromethylation of a pre-existing 2-chloro-pyrimidin-4-amine. However, this route is fraught with challenges:
-
Poor Selectivity: The amino group is an activating, ortho-para director, which would compete with the directing effects of the ring nitrogens, likely leading to a mixture of products or reaction at undesired positions.
-
Harsh Conditions: Many direct C-H trifluoromethylation reactions require harsh conditions (strong oxidants, high temperatures) that would not be compatible with the amine functionality.
Therefore, the stepwise construction, where the least reactive group (-CF3) is installed first, followed by activation (dichlorination) and selective functionalization (amination), represents a superior and more logical synthetic design.
Section 4: Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step sequence starting from uracil. This route is validated by its reliance on well-documented and high-yielding transformations, including radical trifluoromethylation, phosphoryl chloride-mediated dichlorination, and a highly regioselective nucleophilic aromatic substitution. The causality behind each step—from the choice of radical initiator to the inherent electronic properties of the pyrimidine ring that govern the final amination—provides a robust framework for researchers. This guide validates this pathway as the preferred method for obtaining high-purity material for applications in pharmaceutical and agrochemical research.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to Catalytic Pyrimidine Functionalization
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicine and agrochemistry, forming the core of countless essential molecules, including nucleic acids and a significant percentage of FDA-approved kinase inhibitors.[1][2] Consequently, the ability to precisely and efficiently modify this heterocycle—a process known as functionalization—is of paramount importance in drug discovery and materials science. Traditional synthetic routes often require harsh conditions and pre-functionalized starting materials, limiting efficiency and scope.
Modern synthetic chemistry has pivoted towards direct C–H functionalization, an elegant strategy that converts inert C–H bonds into new carbon-carbon or carbon-heteroatom bonds.[3][4] This approach offers superior atom economy and allows for the late-stage modification of complex molecules, accelerating the development of new chemical entities. However, the diverse array of available catalytic systems presents a significant challenge: which catalyst is right for a specific transformation?
This guide provides a comparative analysis of the leading catalytic systems for pyrimidine functionalization. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these catalysts, explaining the causality behind experimental choices to empower you, the researcher, to select and optimize the ideal system for your synthetic goals. We will compare transition-metal catalysts—the established workhorses of the field—with emerging photochemical methods, providing objective performance data and field-proven insights.
Transition-Metal Catalysis: The Powerhouses of C-H Functionalization
Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are exceptionally adept at mediating the selective functionalization of pyrimidine rings. The choice of metal is critical, as each offers a unique profile of reactivity, selectivity, and functional group tolerance.
Palladium (Pd): The Versatile Workhorse
Palladium catalysis is arguably the most powerful and versatile tool for pyrimidine modification. It excels in a wide range of cross-coupling reactions and has been extensively developed for direct C-H activation.[5][6]
Common Transformations:
-
Suzuki-Miyaura Coupling: A robust method for forming C-C bonds between a pyrimidine halide and an organoboron reagent.[2][6]
-
Buchwald-Hartwig Amination: A premier method for constructing C-N bonds, crucial for synthesizing many bioactive molecules.[2][7]
-
Direct C-H Arylation and Olefination: This advanced strategy bypasses the need for a pre-installed halide. Regioselectivity is a key challenge, often controlled by directing groups within the substrate. For instance, an N-alkylamino group at the C2 position can direct functionalization specifically to the remote C5 position.[1][8]
Mechanistic Causality: The efficacy of palladium catalysis stems from a well-understood catalytic cycle. For direct C-H arylation, two primary pathways are proposed: a Pd(II)/Pd(IV) cycle and a Pd(0)/Pd(II) cycle.[8] The choice of oxidant and ligands can influence which cycle predominates. The cycle typically involves coordination of the catalyst to the pyrimidine, C-H activation to form a palladacycle intermediate, oxidative addition of the coupling partner (e.g., an aryl halide), and finally, reductive elimination to forge the new bond and regenerate the active catalyst.[5]
Caption: Generalized Pd(II)/Pd(IV) cycle for C-H arylation.
Table 1: Comparative Performance of Palladium Catalysts
| Catalyst System (Precatalyst + Ligand) | Reaction Type | Regioselectivity | Typical Yields | Strengths | Weaknesses |
| Pd(OAc)₂ + P(o-tol)₃ | C5-Arylation | High for 2-aminopyrimidines | 60-95% | High functional group tolerance, readily available reagents.[8] | Requires a directing group for high selectivity. |
| Pd₂(dba)₃ + Xantphos | Buchwald-Hartwig | C4 > C2 on dihalopyrimidines | 75-98% | Excellent for C-N bond formation, broad substrate scope.[2] | Ligand can be expensive. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Dependent on halide position | 70-99% | Widely used, reliable for pre-functionalized pyrimidines.[6] | Air-sensitive, may require higher catalyst loading. |
Nickel (Ni): The Earth-Abundant Alternative
Driven by the need for more sustainable and cost-effective methods, nickel catalysis has emerged as a powerful alternative to palladium.[9] Nickel can mediate similar cross-coupling reactions but often exhibits unique reactivity and selectivity, providing a complementary tool for challenging transformations.
Key Applications:
-
Dehydrogenative Coupling: Nickel catalysts can construct the pyrimidine ring itself from simpler precursors like alcohols and amidines through a process of borrowing hydrogen or acceptorless dehydrogenation.[10][11]
-
Cross-Electrophile Coupling: Enables the coupling of two different electrophiles, a transformation that is challenging for palladium.
-
C-H Amination: Nickel complexes have shown high efficacy in intramolecular C-H amination reactions to afford N-heterocyclic products under mild conditions.[12]
Mechanistic Causality: Nickel's versatility arises from its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). In dehydrogenative couplings, for example, the mechanism can vary significantly based on the ligand. Redox-inactive macrocyclic ligands may force the nickel center through energetically demanding redox events, while redox-active ligands can participate in the reaction, enabling lower-energy pathways via hydrogen atom transfer (HAT).[10]
Caption: Divergent mechanisms in Ni-catalyzed dehydrogenation.[10]
Table 2: Representative Nickel-Catalyzed Functionalizations
| Catalyst System | Reaction Type | Substrate Scope | Typical Yields | Strengths | Weaknesses |
| Ni(II) with redox-active ligands | Dehydrogenative Synthesis | Alcohols, Amidines | 50-85% | Sustainable, builds the core ring structure.[10] | Can require higher temperatures. |
| (AdFL)Ni(py) | Intramolecular C-H Amination | Aliphatic Azides | 70-99% | Mild conditions (room temp), high chemoselectivity.[12] | Limited to intramolecular reactions. |
| NiCl₂(PCy₃)₂ | Cross-Electrophile Coupling | Aryl halides, Alkyl halides | 60-90% | Unique reactivity for C(sp²)-C(sp³) coupling.[13] | Sensitive to reaction conditions. |
Rhodium (Rh) & Iridium (Ir): Specialists in Activation and Borylation
While palladium and nickel are generalists, rhodium and iridium catalysts are specialists, excelling at specific, powerful transformations.
Rhodium (Rh): The Annulation Expert Rhodium is unparalleled for directed C-H activation followed by annulation with coupling partners like alkynes or diazo compounds.[14] This strategy is exceptionally powerful for building complex, fused heterocyclic systems containing a pyrimidine core.[15][16] The key mechanistic step is the formation of a stable, five- or six-membered rhodacycle intermediate, which then undergoes insertion and reductive elimination.[4][17]
Iridium (Ir): The Borylation Master Iridium catalysis is the premier method for the direct C-H borylation of heterocycles.[18][19] This reaction installs a boronic ester (e.g., Bpin) onto the pyrimidine ring, which is an incredibly versatile synthetic handle for subsequent cross-coupling reactions (like Suzuki-Miyaura). A primary challenge is catalyst inhibition, where the pyrimidine nitrogen coordinates to the iridium center and deactivates it.[20][21] This is often overcome by using substrates with sterically demanding groups adjacent to the nitrogen, which prevents this inhibitory binding and allows for predictable, sterically-driven regioselectivity.[19][22]
Table 3: Performance of Rhodium and Iridium Catalysts
| Catalyst System | Metal | Reaction Type | Regioselectivity | Typical Yields | Key Advantage |
| [RhCp*Cl₂]₂ | Rh | Imidoyl C-H Annulation | High, directed by imine | 65-95% | Rapid construction of fused polycyclic systems.[16] |
| [Ir(cod)OMe]₂ + dtbpy | Ir | C-H Borylation | Sterically controlled | 70-98% | Installs a versatile boronic ester for further chemistry.[22] |
Photocatalysis: A Green Frontier in Functionalization
Visible-light photocatalysis represents a paradigm shift towards more sustainable and innovative synthetic methods.[4] This approach uses light energy to drive reactions under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.
Core Principle: A photocatalyst (e.g., an iridium complex or an organic dye like Eosin Y) absorbs visible light and enters an excited state. In this state, it can engage in single-electron transfer (SET) with a substrate to generate a highly reactive radical intermediate.[23] This radical can then participate in the desired bond-forming event.
Key Applications for Pyrimidines:
-
Radical-Mediated Functionalization: This approach is excellent for installing alkyl or aryl groups. For instance, a novel mechanism involving the formation of a pyridinyl radical enables C4-allylation, a selectivity pattern that is distinct from classical Minisci (radical substitution) chemistry.[23][24][25]
Mechanistic Causality: The process begins with the formation of a pyridinium ion under acidic conditions. The excited photocatalyst then reduces this ion via SET to generate a neutral pyridinyl radical. This radical is then trapped by another radical (e.g., an allylic radical) to form the functionalized product. This pathway provides unique regiochemical outcomes not easily accessible by other means.[25]
Caption: Mechanism of photocatalytic C4-allylation of pyrimidines.[23]
Table 4: Overview of Photocatalytic Systems
| Catalyst System | Reaction Type | Regioselectivity | Typical Yields | Strengths | Weaknesses |
| Dithiophosphoric Acid | C4-Allylation | High (C4) | 60-80% | Novel reactivity, mild conditions, metal-free catalyst.[25] | Substrate scope is still developing. |
| Ir(ppy)₃ or Eosin Y | Radical Arylation | Often C4 or C2 | 50-85% | Green energy source, high functional group tolerance.[4] | Can suffer from competing pathways or low quantum yields. |
Experimental Protocols: From Theory to Practice
To bridge the gap between theory and application, this section provides detailed, validated protocols for key transformations.
Protocol 1: Palladium-Catalyzed C5-Arylation of N-benzylpyrimidin-2-amine
This protocol details a highly regioselective C-H arylation directed by the 2-amino group, a common strategy in medicinal chemistry.[8]
Workflow Diagram:
References
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
head-to-head comparison of different pyrimidine scaffolds in drug design
A Head-to-Head Comparison of Pyrimidine Scaffolds in Modern Drug Design
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrimidine ring is a quintessential example of such a structure.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are well-recognized by biological systems, offering a unique starting point for drug design.[3][4][5][6] This inherent biocompatibility, combined with versatile synthetic accessibility and the ability to form crucial hydrogen bonds with protein targets, has cemented its role as a cornerstone in the development of drugs across a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[4][7] This guide provides an in-depth, head-to-head comparison of key pyrimidine scaffolds, offering field-proven insights and experimental frameworks for researchers in drug discovery.
The Pyrimidine Core: A Privileged Scaffold
The utility of the pyrimidine scaffold stems from its distinct physicochemical properties. The two nitrogen atoms in the six-membered aromatic ring act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as hydrogen bond donors. This arrangement allows pyrimidine-based molecules to mimic the purine bases of ATP, enabling them to effectively compete for the ATP-binding site of many enzymes, particularly kinases.[8][9] This mechanism is a well-established strategy for anticancer drug development.[3][5][10] Furthermore, the pyrimidine ring's electronic properties and potential for substitution at multiple positions allow for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[7][11][12]
Head-to-Head Comparison of Key Pyrimidine Scaffolds in Kinase Inhibition
To illustrate the comparative strengths of different pyrimidine-based cores, we will focus on the highly successful field of protein kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[13][14] We will compare three prominent scaffolds: the 2,4-disubstituted pyrimidine , the 2-aminopyrimidine , and the fused pyrazolo[3,4-d]pyrimidine .
The 2,4-Disubstituted Pyrimidine Scaffold
This scaffold is arguably one of the most successful in kinase inhibitor design, exemplified by the EGFR inhibitor Gefitinib .
-
Structure-Activity Relationship (SAR): The 2,4-disubstituted pyrimidine core orients its substituents to effectively occupy the ATP-binding pocket.[15][16][17]
-
C4 Position: Typically bears an aniline or similar aromatic group that forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[18][19][20][21]
-
C2 Position: This position is often solvent-exposed, allowing for the introduction of various substituents to enhance potency and selectivity, as well as to improve physicochemical properties like solubility.[17]
-
C5 Position: Substitution at this position can be used to modulate the electronics of the ring and to create additional interactions with the target protein.
-
-
Pharmacokinetic (ADME) Profile: Generally, 2,4-disubstituted pyrimidines can be designed to have favorable ADME properties. However, like many kinase inhibitors, they can be subject to metabolism by cytochrome P450 enzymes.[19][22] Careful selection of substituents is crucial to minimize off-target effects and ensure a good safety profile.
-
Synthetic Accessibility: The synthesis of 2,4-disubstituted pyrimidines is well-established, often involving the condensation of a suitable amidine with a 1,3-dicarbonyl compound, followed by sequential nucleophilic aromatic substitution reactions.[15][16]
The 2-Aminopyrimidine Scaffold
This scaffold is prevalent in Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial for cell cycle regulation.
-
Structure-Activity Relationship (SAR):
-
The 2-amino group is a key hydrogen bond donor, interacting with the hinge region of CDKs.[23][24][25]
-
Substituents at the C4 and C5 positions are critical for achieving selectivity among the different CDK family members. Aromatic groups at C4 often occupy the ribose-binding pocket, while smaller groups at C5 can fine-tune the molecule's fit within the active site.
-
-
Pharmacokinetic (ADME) Profile: The 2-aminopyrimidine core is relatively polar, which can aid in solubility. However, extensive aromatic substitution can increase lipophilicity, potentially leading to off-target effects and metabolic liabilities. Balancing these properties is a key challenge in the design of inhibitors based on this scaffold.
-
Synthetic Accessibility: The synthesis is generally straightforward, often starting from commercially available 2-amino-4-chloropyrimidines, which can be readily modified through various cross-coupling and substitution reactions.
The Fused Pyrazolo[3,4-d]pyrimidine Scaffold
This fused heterocyclic system is a bioisostere of purine and has shown great promise in the development of inhibitors for a variety of kinases, including CDKs and EGFR.[8][9][26]
-
Structure-Activity Relationship (SAR):
-
The pyrazolo[3,4-d]pyrimidine core effectively mimics the adenine ring of ATP, forming strong interactions with the kinase hinge region.[8][9]
-
Substitutions on both the pyrazole and pyrimidine rings can be systematically varied to optimize potency and selectivity. For instance, bulky groups at the N1 position of the pyrazole ring can be used to target specific sub-pockets within the kinase active site.[9]
-
-
Pharmacokinetic (ADME) Profile: Fused heterocyclic systems can sometimes present challenges in terms of solubility and metabolism. However, the pyrazolo[3,4-d]pyrimidine scaffold offers multiple points for modification, allowing for the optimization of ADME properties.
-
Synthetic Accessibility: The synthesis of this scaffold is more complex than that of the monocyclic pyrimidines, often requiring multi-step sequences starting from pyrazole precursors.[8]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of representative drugs based on these scaffolds against their primary kinase targets.
| Scaffold | Drug Example | Primary Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| 2,4-Disubstituted Pyrimidine | Gefitinib | EGFR | 2 - 33 | A431 | 0.015 - 0.08 |
| 2-Aminopyrimidine | Abemaciclib | CDK4/CDK6 | 2 / 10 | MCF-7 | 0.098 |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2 | 61 | HCT-116 | Not Reported |
Note: IC50 and GI50 values can vary depending on the specific assay conditions.[24]
Experimental Protocols: A Framework for Comparative Scaffold Evaluation
To ensure trustworthiness and provide a practical framework, here is a detailed protocol for a comparative in vitro kinase assay, a crucial step in evaluating novel inhibitors.
Protocol: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine and compare the inhibitory potency (IC50) of compounds based on different pyrimidine scaffolds against a target kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled antibody specifically recognizes the phosphorylated substrate, and when a terbium (Tb)-labeled tracer that binds to the kinase's ATP pocket is displaced by an inhibitor, the FRET signal decreases.
Materials:
-
Target Kinase (e.g., EGFR, CDK2)
-
Tb-labeled Kinase Tracer
-
Eu-labeled Anti-phospho-substrate Antibody
-
Substrate peptide
-
ATP
-
Kinase Reaction Buffer
-
Test Compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Methodology:
-
Compound Preparation:
-
Create a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final assay concentrations.
-
-
Assay Plate Setup:
-
Add the diluted test compounds to the 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no kinase) to establish the assay window.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the reaction buffer.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Prepare an ATP/tracer/antibody mixture.
-
Add this mixture to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for Eu and 620 nm for Tb).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Causality and Self-Validation:
-
Why TR-FRET? This method is highly sensitive, has a low background, and is less prone to interference from colored or fluorescent compounds compared to other methods.
-
Controls are Critical: The positive and negative controls are essential to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
DMSO Concentration: It is crucial to maintain a consistent (and low, typically <1%) final DMSO concentration across all wells, as high concentrations can inhibit enzyme activity.
Visualization of Concepts
Signaling Pathway: EGFR Inhibition
The following diagram illustrates how a 2,4-disubstituted pyrimidine like Gefitinib inhibits the EGFR signaling pathway.
Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain.
Experimental Workflow: Comparative Kinase Assay
This workflow outlines the key steps in the experimental protocol described above.
References
- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 19. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 20. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Compounds
Introduction: The Critical Role of Pyrimidine Analysis in Drug Development
Pyrimidine and its derivatives are foundational scaffolds in modern medicine, forming the backbone of numerous essential drugs, particularly in oncology and virology. Compounds like 5-Fluorouracil (5-FU) and its prodrugs are mainstays in cancer chemotherapy, while others are critical antiviral agents.[1][2] The accurate quantification of these compounds in various matrices—from the active pharmaceutical ingredient (API) to complex biological fluids like plasma—is not merely an analytical task; it is a cornerstone of establishing drug safety, efficacy, and quality.
The analytical methods used to generate this data must be rigorously proven "fit for purpose." This is achieved through method validation, a process governed by international regulatory standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] These guidelines ensure that an analytical procedure is reliable, reproducible, and accurate for its intended use.[7][8]
However, the lifecycle of an analytical method is dynamic. Methods are transferred between laboratories, updated with new technology, or run on different instruments. In these instances, a full re-validation is often impractical. This is where cross-validation becomes indispensable. Cross-validation is the systematic comparison of two or more analytical methods to demonstrate that they provide equivalent results, ensuring the consistency and integrity of data throughout a product's lifecycle.[9][10] This guide provides a comprehensive framework for designing and executing a robust cross-validation study for pyrimidine compounds, blending regulatory principles with practical, field-tested insights.
Selecting the Right Analytical Technique: A Comparative Guide
The choice of analytical methodology is the first critical decision point. For pyrimidine compounds, the selection typically revolves around chromatographic techniques, each with distinct advantages and limitations.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate to good. Vulnerable to co-eluting compounds with similar UV spectra. | Excellent. Highly specific due to monitoring of parent-daughter ion transitions. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range.[11] | Excellent, often reaching low ng/mL to pg/mL levels.[12] |
| Matrix Effect | Generally low, but matrix components can co-elute and interfere. | A significant consideration; co-eluting species can cause ion suppression or enhancement, affecting accuracy.[13] |
| Primary Application | Assay and impurity testing in drug substances and products; analysis of high-concentration samples. | Bioanalysis (plasma, urine, tissue), trace-level impurity analysis, metabolite identification.[14][15] |
| Cost & Complexity | Lower initial investment, simpler operation. | Higher initial cost, requires specialized expertise for method development and maintenance. |
Causality Behind the Choice:
-
For bulk drug (API) and formulation analysis , where the pyrimidine compound is at a high concentration, the robustness and cost-effectiveness of HPLC-UV often make it the ideal choice.[16][17]
-
For bioanalytical studies (e.g., pharmacokinetics), where drug concentrations in plasma can be extremely low and the matrix is complex, the superior sensitivity and specificity of LC-MS/MS are non-negotiable.[1][14] It can distinguish the parent drug from its metabolites and endogenous interferences with high fidelity.
The Regulatory Bedrock: ICH Q2(R2) Validation Parameters
Before any cross-validation can be performed, the primary analytical method must be fully validated according to established guidelines. The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring the method is demonstrably fit for its purpose.[3][18][19]
A fully validated method will have proven performance for the following core parameters:
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[4][7]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[4][6]
-
Precision : The degree of scatter between a series of measurements. This is assessed at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Linearity & Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been proven accurate, precise, and linear.[18][19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness : The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[4]
The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is required whenever data is generated using different methods or in different settings, and the results need to be consolidated or compared. Key scenarios include:
-
Transferring a method from a development lab to a quality control (QC) lab.
-
Introducing a new instrument to run a validated method.
-
Changing the methodology (e.g., upgrading from HPLC-UV to LC-MS/MS).
-
Analyzing samples at more than one laboratory or site within a single study.[9]
The objective is to demonstrate that the comparator method yields data that is statistically indistinguishable from the reference (original) method.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of Two HPLC Methods
This protocol outlines a self-validating system for comparing a comparator HPLC method against a validated reference HPLC method.
1. Objective: To demonstrate the equivalence of two HPLC methods for the quantification of a pyrimidine compound in human plasma.
2. Materials:
-
Certified Reference Standard of the pyrimidine compound.
-
Blank human plasma (screened for interferences).
-
Quality Control (QC) samples: Prepared by spiking blank plasma at three concentrations (Low, Mid, High). A minimum of 6 replicates per level.
-
Incurred Samples (IS): A minimum of 20-30 patient or study samples previously analyzed by the reference method.
3. Procedure:
-
System Suitability: Before each analytical run, perform system suitability tests on both HPLC systems to ensure they are operating correctly. This typically includes replicate injections of a standard to check for precision (%RSD ≤ 2.0%) and other parameters like tailing factor and theoretical plates.[7]
-
Reference Method Analysis:
-
Construct a calibration curve using freshly prepared standards.
-
Analyze the full set of QC and incurred samples using the validated reference method (Method A).
-
The run must meet its pre-defined acceptance criteria (e.g., accuracy of QCs within ±15% of nominal).
-
-
Comparator Method Analysis:
-
On a separate instrument (or on a different day), construct a new calibration curve.
-
Analyze the exact same set of QC and incurred samples using the comparator method (Method B).
-
This run must also meet its pre-defined acceptance criteria.
-
-
Data Compilation:
-
Tabulate the concentration values obtained for each sample from both Method A and Method B.
-
4. Data Analysis & Acceptance Criteria:
-
For each sample (both QCs and IS), calculate the percent difference between the two methods using the reference method as the baseline:
-
% Difference = [(Conc. Method B - Conc. Method A) / Mean(Conc. A, Conc. B)] * 100
-
-
Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance): [9]
-
The mean % Difference for the QC samples should not exceed ±15%.
-
For the incurred samples, the % Difference for at least 67% (two-thirds) of the samples must be within ±20% .
-
Example Data Summary: Cross-Validation Results
| Sample ID | Method A (ng/mL) | Method B (ng/mL) | Mean (ng/mL) | % Difference | Pass/Fail (≤20%) |
| IS-001 | 15.2 | 16.1 | 15.65 | +5.7% | Pass |
| IS-002 | 88.9 | 84.5 | 86.70 | -5.1% | Pass |
| IS-003 | 5.6 | 6.5 | 6.05 | +14.9% | Pass |
| IS-004 | 25.4 | 31.8 | 28.60 | +22.4% | Fail |
| IS-005 | 151.0 | 145.5 | 148.25 | -3.7% | Pass |
| ... (20+ samples) | ... | ... | ... | ... | ... |
| Result | 75% of samples ≤20% | PASS |
This structured approach provides a trustworthy, self-validating system. If the acceptance criteria are met, it confirms that the comparator method is a reliable substitute for the reference method.
Case Study: Upgrading from HPLC-UV to LC-MS/MS for 5-Fluorouracil (5-FU)
Scenario: A clinical research organization is supporting a Phase I trial for a low-dose 5-FU formulation. Their validated HPLC-UV method lacks the required sensitivity. They develop and validate a new LC-MS/MS method and must perform a cross-validation to bridge data with previous studies if needed.
Expert Rationale: The switch is driven by the need for a lower Limit of Quantitation (LOQ). The HPLC-UV method's LOQ of 10 ng/mL is insufficient to capture the full pharmacokinetic profile at the new, lower dose. The LC-MS/MS method offers a target LOQ of 0.5 ng/mL, providing the necessary sensitivity. Furthermore, LC-MS/MS provides higher specificity, reducing the risk of interference from potential 5-FU metabolites in plasma.[1][2]
Comparative Method Performance
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL |
| LOQ | 10 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 102.3% |
| Precision (%RSD) | < 5.0% | < 3.5% |
| Key Challenge | Potential interference from endogenous peaks. | Susceptibility to matrix effects (ion suppression).[13] |
Cross-Validation Strategy: Since the linear ranges do not fully overlap, the cross-validation must be performed on incurred samples with concentrations falling within the overlapping range of both methods (i.e., 10 ng/mL to 500 ng/mL).
Caption: Relationship between different types of analytical validation.
Trustworthiness through Protocol Design: The protocol must address the specific challenge of LC-MS/MS: matrix effects. This is done by analyzing QCs and incurred samples from multiple sources (different donors) to ensure the method is reliable across the patient population. If discrepancies arise during cross-validation, an investigation into matrix effects in the LC-MS/MS method would be the primary troubleshooting step.
Conclusion
Cross-validation is a non-negotiable step in the lifecycle management of analytical methods for pyrimidine compounds. It provides the documented evidence needed to ensure data consistency and integrity when methods evolve or are transferred between sites. By grounding the process in the principles of regulatory guidelines like ICH Q2(R2) and employing a systematic, scientifically sound protocol, researchers can confidently bridge data from different analytical platforms and laboratories. This ensures that the data underpinning critical drug development decisions is robust, reliable, and beyond reproach.
References
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Comparative Docking of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors
Introduction: The Growing Importance of Pyrimidine Scaffolds in Kinase Inhibition
The 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine core acts as a versatile hydrogen-bonding motif, often mimicking the adenine base of ATP to effectively compete for the enzyme's active site.[1] The inclusion of a trifluoromethyl group can enhance binding affinity and improve metabolic stability, making these derivatives particularly attractive as drug candidates.[2]
This guide provides a comprehensive, in-depth comparison of a series of hypothetical this compound derivatives targeting a specific kinase. As a Senior Application Scientist, my goal is not just to present a protocol but to elucidate the scientific reasoning behind each step. We will explore how minor structural modifications on the pyrimidine core can lead to significant differences in binding affinity and selectivity, and how in-silico docking studies can predict and rationalize these observations. This guide will demonstrate a self-validating system where computational predictions are rigorously compared against experimental data, a cornerstone of trustworthy drug discovery.[3][4]
Part 1: The Experimental Rationale - Why Comparative Docking?
Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][6] In a comparative study, we dock a series of structurally related compounds to the same target protein. This approach offers several advantages:
-
Structure-Activity Relationship (SAR) Insights: It allows us to correlate specific structural changes (e.g., adding a functional group) with changes in predicted binding affinity (docking score). This helps in understanding the SAR of the chemical series.
-
Hypothesis Generation: Docking can reveal key molecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding.[6] This information guides the design of more potent and selective inhibitors.
-
Prioritization of Compounds: It enables the ranking of a library of compounds, allowing researchers to prioritize the synthesis and biological testing of the most promising candidates, thereby saving time and resources.[6][7]
In this guide, we will perform a comparative docking study on three hypothetical derivatives of this compound against Anaplastic Lymphoma Kinase (ALK), a well-established target in non-small cell lung cancer.
Part 2: Methodology - A Step-by-Step Protocol for Comparative Docking
This section details the complete workflow for a comparative molecular docking study. The process is designed to be self-validating by including a re-docking step of a known co-crystallized ligand.
Experimental Workflow Diagram
Caption: Workflow for a comparative molecular docking study.
I. Protein Preparation
-
Receptor Selection and Retrieval: The crystal structure of ALK in complex with a known inhibitor is required. For this study, we will use the PDB ID: 2XP2 . This structure provides an experimentally determined conformation of the active site.
-
Preparation using AutoDock Tools:
-
Load the PDB file (2XP2.pdb) into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands. The rationale here is to start with a "clean" receptor, although in some advanced scenarios, key water molecules are retained.
-
Add polar hydrogens. This is crucial as hydrogen atoms are essential for calculating interactions and forming hydrogen bonds.
-
Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.
-
II. Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the this compound derivatives (see table below) are drawn using a chemical sketcher like ChemDraw and saved in .mol format.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D. A subsequent energy minimization step (e.g., using the MMFF94 force field) is performed to obtain a low-energy, stable conformation. This is a critical step to ensure the starting ligand geometry is realistic.
-
Preparation for Docking:
-
Load the 3D ligand structures into AutoDock Tools.
-
Detect the rotatable bonds. Allowing ligand flexibility is a key feature of modern docking programs.[8]
-
Save the prepared ligands in the .pdbqt format.
-
III. Docking Protocol and Validation
-
Grid Box Definition: A grid box is defined to encompass the entire binding site of the ALK protein. The coordinates for the center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
Protocol Validation (Re-docking): Before docking our derivatives, the protocol must be validated.[4][9] This is achieved by docking the co-crystallized ligand (extracted from 2XP2) back into the ALK active site.
-
Success Criterion: A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose of the re-docked ligand and the experimentally observed pose in the crystal structure.[10] A low RMSD indicates that the docking protocol can accurately reproduce the known binding mode.[3]
-
-
Configuration File: A configuration file (conf.txt) is created containing the path to the receptor and ligand .pdbqt files, the grid box center and size coordinates, and the number of binding modes to generate.
-
Running AutoDock Vina: The docking simulation is initiated from the command line using the Vina executable, referencing the configuration file.
Part 3: Results - Comparative Analysis of Docking and Experimental Data
The following table summarizes the docking results for our three hypothetical derivatives against ALK and compares them with hypothetical experimental bioactivity data (IC50 values). The docking score represents the predicted binding affinity in kcal/mol; more negative scores indicate stronger binding.[3]
| Compound ID | R-Group on 4-amino position | Docking Score (kcal/mol) | Key Interactions with ALK Hinge Region (Amino Acid Residues) | Hypothetical IC50 (nM) |
| Derivative 1 | -H | -8.2 | Hydrogen bond with Met1199 | 150 |
| Derivative 2 | -(CH2)2-OH | -9.5 | Hydrogen bonds with Met1199 and Glu1197 | 25 |
| Derivative 3 | -Phenyl | -8.9 | Hydrogen bond with Met1199; Pi-Alkyl interaction with Leu1196 | 60 |
Analysis of Results
-
Correlation between Docking Score and IC50: A clear trend is observed where a more negative docking score correlates with a lower IC50 value (higher potency). This suggests that our docking protocol is successfully predicting the relative binding affinities of the compounds.
-
Derivative 1: The parent compound with a simple amine shows good baseline activity, forming a critical hydrogen bond with the hinge residue Met1199, a common interaction for kinase inhibitors.
-
Derivative 2: The addition of a hydroxyethyl group significantly improves both the docking score and the IC50 value. The analysis of the docked pose reveals that the terminal hydroxyl group forms an additional hydrogen bond with Glu1197 in the active site. This explains the enhanced potency and is a prime example of how docking can rationalize SAR.
-
Derivative 3: The addition of a phenyl group also improves the docking score and potency compared to Derivative 1. The docked pose shows that besides the hydrogen bond with Met1199, the phenyl ring engages in a favorable pi-alkyl hydrophobic interaction with Leu1196. This demonstrates the importance of considering non-hydrogen bond interactions in inhibitor design.
Visualization of Binding Modes
A crucial part of docking analysis is the visual inspection of the predicted binding poses. Using visualization software like PyMOL or Chimera, one can observe the specific interactions between the ligand and the protein residues, confirming the interactions listed in the table above. This visual feedback is invaluable for understanding the structural basis of binding.
Part 4: Discussion & Conclusion - From Data to Drug Design
This comparative guide demonstrates a robust and scientifically sound workflow for evaluating a series of related chemical compounds using molecular docking. The strong correlation between our computational predictions (docking scores) and experimental data (IC50 values) validates the utility of this approach in a drug discovery context.[3]
The key takeaway is that molecular docking, when performed rigorously, is more than just a virtual screening tool; it is an explanatory and predictive science.[11] By comparing a series of derivatives, we were able to:
-
Validate a Docking Protocol: The initial re-docking step ensured the reliability of our computational model.[4]
-
Explain Structure-Activity Relationships: We identified specific interactions (an extra hydrogen bond and a hydrophobic contact) that account for the increased potency of Derivatives 2 and 3.
-
Guide Future Design: Based on these findings, a medicinal chemist could hypothesize that further modifications to the R-group to optimize interactions with residues like Glu1197 and Leu1196 could lead to even more potent ALK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling potent, novel compounds such as 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a robust understanding of its potential hazards and the corresponding personal protective equipment (PPE) is not merely a procedural formality; it is the bedrock of responsible research. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the validity of your experimental outcomes.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not about a single piece of equipment, but a systematic, multi-layered defense. This begins with engineering controls, is reinforced by administrative procedures, and is finally assured by the correct selection and use of PPE.
1. Engineering Controls: Your First Line of Defense
All work involving this compound, particularly when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. A fume hood minimizes the risk of inhalation, which is a primary route of exposure for volatile or dusty compounds[2].
2. Administrative Controls: Safe Work Practices
Before any handling, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers. It is also advisable to avoid working alone when handling highly hazardous compounds[2]. Develop and strictly follow a Standard Operating Procedure (SOP) for the handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a risk assessment of the particular procedure being performed.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Chemical splash goggles are the minimum requirement for eye protection[2]. They should be worn at all times in the laboratory where this compound is handled. In situations with a higher risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to goggles[2][3].
Hand Protection: The Critical Barrier
Given that this class of compounds can cause skin irritation, appropriate glove selection is paramount[1]. Disposable nitrile gloves provide a good initial barrier for incidental contact with a wide range of chemicals[4]. However, for prolonged handling or in situations with a high risk of immersion, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used[2][4]. For enhanced protection, especially when handling concentrated solutions, double-gloving is recommended[2].
Body Protection: Preventing Dermal Exposure
A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing[2][4]. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls may be necessary[2][5].
Respiratory Protection: Guarding Against Inhalation
When engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, or during a spill or emergency, respiratory protection is required[2]. The type of respirator and cartridge should be selected based on a thorough risk assessment of the specific hazards[5].
PPE Selection Protocol: A Decision-Making Framework
The following flowchart provides a visual guide to selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid | Chemical splash goggles | Single pair of nitrile gloves | Flame-resistant lab coat | Not typically required inside a fume hood |
| Preparing solutions | Chemical splash goggles and face shield | Double pair of nitrile gloves | Flame-resistant lab coat and chemical-resistant apron | Not typically required inside a fume hood |
| Running reactions | Chemical splash goggles and face shield | Double pair of nitrile gloves | Flame-resistant lab coat and chemical-resistant apron | Not typically required inside a fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (consult manufacturer's guide) | Chemical-resistant coveralls | Required (type depends on spill size and location) |
Decontamination and Disposal: Completing the Safety Cycle
Proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste[6][7].
Waste Segregation:
-
Collect all waste containing this compound in a designated, labeled, and sealed container[6].
-
Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity[6].
Decontamination:
-
All glassware and equipment that have come into contact with the compound should be decontaminated. Rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood is a common practice. The solvent rinsate must also be collected as halogenated waste.
-
Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as hazardous solid waste.
Spill Response:
In the event of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Small spills within a fume hood may be manageable by trained personnel wearing appropriate PPE. Use an inert absorbent material to contain the spill, and collect all contaminated materials for disposal as hazardous waste[6].
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
